Einecs 284-627-7
Description
Structure
3D Structure
Properties
CAS No. |
84946-23-6 |
|---|---|
Molecular Formula |
C14H15FN2O2S |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 3-[1-(4-fluorophenyl)ethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-19-13(18)12-8-16-14(20)17(12)9(2)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,20) |
InChI Key |
OFYFNDCPGJFWRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricate Mechanisms of 2-Thioxo-Imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-thioxo-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. These compounds have garnered significant attention for their potential as anticancer, antibacterial, anti-inflammatory, and antioxidant agents. This in-depth technical guide elucidates the core mechanisms of action of 2-thioxo-imidazole derivatives, providing a comprehensive overview of their molecular targets and the signaling pathways they modulate. The guide further presents detailed experimental protocols for key assays and summarizes quantitative data to facilitate comparative analysis and guide future drug development efforts.
Core Mechanism of Action: A Multi-pronged Approach
The therapeutic potential of 2-thioxo-imidazole derivatives stems from their ability to interact with multiple biological targets, leading to a cascade of cellular events. The primary mechanisms of action are categorized below.
Anticancer Activity: Disrupting Cellular Proliferation and Survival
The anticancer effects of 2-thioxo-imidazole derivatives are predominantly attributed to their ability to interfere with DNA replication and induce programmed cell death (apoptosis).
1.1. DNA Intercalation and Topoisomerase II Inhibition:
A key mechanism involves the insertion of the planar aromatic moieties of these derivatives between the base pairs of DNA, a process known as DNA intercalation. This interaction can distort the DNA double helix, thereby obstructing the processes of replication and transcription. Furthermore, several 2-thioxo-imidazole derivatives act as potent inhibitors of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1][2][3] By stabilizing the covalent complex between topoisomerase II and DNA, these inhibitors lead to the accumulation of double-strand breaks, a lethal form of DNA damage that triggers apoptotic cell death.[1][2][3]
Signaling Pathway for Topoisomerase II Inhibition-Induced Apoptosis:
1.2. Modulation of Key Signaling Pathways:
Recent studies have indicated that 2-thioxo-imidazole derivatives can also modulate critical signaling pathways that govern cell survival and proliferation.
-
Wnt/β-catenin Pathway: Some derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[4] By downregulating key components of this pathway, such as β-catenin and its target genes, these compounds can inhibit cancer cell growth.
-
AKT/ERK1/2 Pathway: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways are central to cell proliferation, survival, and angiogenesis. Certain 2-thioxo-imidazole derivatives have demonstrated the ability to suppress the phosphorylation and activation of key kinases in these pathways, such as AKT and ERK1/2, leading to the inhibition of downstream oncogenic signaling.[5]
Signaling Pathway for Wnt/β-catenin Inhibition:
Antibacterial Activity: Targeting Bacterial Viability
2-Thioxo-imidazole derivatives have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains.[6] Their antibacterial mechanism is believed to involve the disruption of essential bacterial processes, although the precise molecular targets are still under investigation. Potential mechanisms include inhibition of bacterial enzymes, interference with cell wall synthesis, or disruption of membrane integrity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory properties of these derivatives are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][7][8][9][10] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, particularly the inducible COX-2 isoform, these compounds can effectively reduce the inflammatory response.
Signaling Pathway for COX Inhibition:
Antioxidant Activity: Scavenging Free Radicals
Several 2-thioxo-imidazole derivatives exhibit significant antioxidant properties by acting as free radical scavengers.[11] The thioxo group is believed to play a crucial role in this activity by donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in various pathological conditions.
Quantitative Data Summary
The following tables summarize the biological activities of representative 2-thioxo-imidazole derivatives from various studies.
Table 1: Anticancer Activity of 2-Thioxo-Imidazole Derivatives (IC50 values in µM)
| Compound | HepG2 | MCF-7 | HCT-116 | Reference |
| Derivative A | 10.5 | 5.1 | 8.2 | [2] |
| Derivative B | 8.7 | 2.6 | 6.5 | [2] |
| Doxorubicin | 12.3 | 8.2 | 10.1 | [2] |
| CIP | - | 24.1 | - | |
| Compound 21 | - | - | - | [12] |
| (A549) | 0.29 | |||
| Compound 24 | - | - | 0.058 | [12] |
| (SW620) | 0.009 | |||
| (CT26) | 0.022 | |||
| Compound 41 | - | - | - | [12] |
| (HCC827) | 0.0016 | |||
| (H1975) | 1.67 | |||
| (A549) | 0.0016 | |||
| (A431) | 0.0016 | |||
| Purine 46 | - | - | - | [12] |
| (MDA-MB-231) | 1.22 | |||
| Purine 47 | - | 9.96 | - | [12] |
| (MDA-MB-231) | 2.29 | |||
| (T47D) | 9.96 | |||
| (HT29) | 9.96 | |||
| (A549) | 2.29 | |||
| Purine 48 | - | - | - | [12] |
| (MDA-MB-231) | 2.29 |
Table 2: Antibacterial Activity of 2-Thioxo-Imidazole Derivatives (MIC values in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | Reference |
| Derivative C | 16 | 32 | 64 | [13] |
| Derivative D | 8 | 16 | 32 | [13] |
| Ciprofloxacin | 0.5 | 0.25 | 1 | [13] |
| HL1 | 625 | 2500 | 2500 | [6] |
| HL2 | 625 | 1250 | 1250 | [6] |
| Compound 1 | 100 | 100 | - | [14] |
| Compound 2 | 100 | 100 | - | [14] |
| Compound 3 | 25-50 | 25-50 | - | [14] |
| Compound 4 | >200 | >200 | - | [14] |
| Compound 5 | 50-100 | 50-100 | - | [14] |
| Compound 3a | 4.88 | 4.88 | - | [13] |
| Compound 3b | 19.53 | 19.53 | - | [13] |
| Compound 8a | 9.77 | 9.77 | - | [13] |
| Compound 10a | 19.53 | 19.53 | - | [13] |
Table 3: Anti-inflammatory Activity of 2-Thioxo-Imidazole Derivatives (IC50 values in µM)
| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative E | >100 | 8.2 | >12.1 | [15] |
| Derivative F | >100 | 11.6 | >8.6 | [15] |
| Celecoxib | 9.4 | 0.08 | 117.5 | [15] |
| Compound 5b | 81.65 | 0.71 | 115 | [9] |
| PYZ10 | - | 0.0000283 | - | [16][17] |
| PYZ11 | - | 0.0002272 | - | [16][17] |
| PYZ16 | 5.58 | 0.52 | 10.73 | [16][17] |
| Compound 25 | 44.02 | 14.2 | 3.1 | [10] |
Table 4: Antioxidant Activity of 2-Thioxo-Imidazole Derivatives (EC50 values in µg/mL for DPPH assay)
| Compound | EC50 (µg/mL) | Reference |
| Derivative G | 15.8 | [11] |
| Derivative H | 12.5 | [11] |
| Ascorbic Acid | 5.2 | [11] |
Detailed Experimental Protocols
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10X topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).
-
Compound Addition: Add the 2-thioxo-imidazole derivative at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Enzyme Addition: Add human topoisomerase IIα enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band compared to the control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-thioxo-imidazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Intercalation Assay (Ethidium Bromide Fluorescence Quenching)
This assay is based on the displacement of ethidium bromide (EtBr) from a DNA-EtBr complex by a test compound that intercalates into DNA.
Methodology:
-
DNA-EtBr Complex Formation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.
-
Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex at an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.
-
Compound Titration: Add increasing concentrations of the 2-thioxo-imidazole derivative to the DNA-EtBr solution.
-
Fluorescence Quenching: Measure the fluorescence intensity after each addition. DNA intercalation by the test compound will displace EtBr, leading to a decrease (quenching) in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the extent of DNA binding.
Broth Microdilution Method for Antibacterial Susceptibility Testing (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
Methodology:
-
Serial Dilution: Prepare two-fold serial dilutions of the 2-thioxo-imidazole derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
2-Thioxo-imidazole derivatives represent a versatile class of compounds with significant therapeutic potential. Their multifaceted mechanisms of action, targeting fundamental cellular processes such as DNA replication, cell signaling, and inflammatory responses, make them attractive candidates for further drug development. This technical guide provides a comprehensive foundation for researchers and scientists to understand and explore the intricate workings of these promising molecules. The detailed protocols and compiled quantitative data serve as a valuable resource to accelerate the design and evaluation of novel 2-thioxo-imidazole-based therapeutics. Further research into the specific molecular interactions and downstream signaling events will undoubtedly unveil new avenues for therapeutic intervention and contribute to the development of more effective and targeted treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brieflands.com [brieflands.com]
- 9. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
spectroscopic data for Einecs 284-627-7 (NMR, IR, Mass Spec)
Introduction
This technical guide provides an in-depth analysis of the spectroscopic data available for the chemical compound identified by EINECS number 284-627-7. This substance is chemically known as Benzenamine, N,N'-methanetetraylbis[2,6-bis(1-methylethyl)-, or more commonly as Bis(2,6-diisopropylphenyl)carbodiimide. Its CAS registry number is 2162-74-5. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.
Mass Spectrometry Data
Mass spectrometry analysis of Bis(2,6-diisopropylphenyl)carbodiimide provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.
Table 1: Key Mass Spectrometry Data (GC-MS)
| Parameter | Value |
|---|---|
| Molecular Formula | C25H34N2 |
| Molecular Weight | 362.56 g/mol |
| Ionization Mode | APCI (Atmospheric Pressure Chemical Ionization) |
| Major Fragment (m/z) | 186.1279 |
| 347.2487 | |
| 319.2202 | |
| 348.2547 | |
| 187.1339 |
Data sourced from PubChem.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrometry data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Instrumentation : A Bruker 450 GC coupled to a maXis Impact QTOF (Quadrupole Time-of-Flight) mass spectrometer was utilized.[1]
-
Sample Introduction : The sample was introduced via a gas chromatograph equipped with an Rxi-5Sil MS column (30m, 0.25mm i.d., 0.25µm film thickness).
-
Ionization : Positive mode Atmospheric Pressure Chemical Ionization (APCI) was employed.[1]
-
Fragmentation : Collision-Induced Dissociation (CID) was used to generate fragment ions, with a collision energy of 20 eV.[1]
The general workflow for this type of analysis is depicted in the following diagram:
Caption: General workflow for GC-MS analysis.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The characteristic absorption of the carbodiimide group is a key feature in the IR spectrum of this compound.
Table 2: Characteristic Infrared Absorption
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Carbodiimide (-N=C=N-) | 2145 - 2120 | Strong |
This is a characteristic range for carbodiimides.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : A Bruker Tensor 27 FT-IR spectrometer was used.[1][3]
-
Technique : The spectrum was obtained using the ATR-Neat technique, where the solid sample is placed in direct contact with the ATR crystal.[1][3]
-
Sample Preparation : The solid sample was analyzed directly without any special preparation.
The process of obtaining an ATR-FTIR spectrum is illustrated below:
Caption: Workflow for ATR-FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 3: Expected ¹³C NMR Chemical Shift
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carbodiimide (N=C=N) | ~142 |
The chemical shift of the central carbodiimide carbon is influenced by the cyclic nature of related compounds.[4]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
The following describes a general protocol for obtaining NMR spectra of solid organic compounds.
-
Instrumentation : A Bruker Avance spectrometer (e.g., 300 or 400 MHz) is typically used for recording ¹H and ¹³C NMR spectra.
-
Sample Preparation : The solid sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
A logical diagram for the NMR analysis process is as follows:
Caption: Logical steps in NMR data acquisition. Caption: Logical steps in NMR data acquisition.
References
Technical Guide: Solubility of (±)-Ethyl 3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate (Einecs 284-627-7) in Common Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the chemical compound with Einecs number 284-627-7, identified as (±)-ethyl 3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate (CAS No. 84946-23-6). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on detailing established experimental protocols that can be employed to generate such data. It also outlines the best practices for data presentation and visualization to support research and development activities.
Introduction
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its formulation, bioavailability, and purification processes. Einecs 284-627-7, or (±)-ethyl 3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate, is a molecule of interest in drug discovery and development. Understanding its solubility profile in common organic solvents is essential for its advancement as a potential therapeutic agent.
This guide presents standardized methods for determining the solubility of this compound, enabling researchers to produce reliable and reproducible data.
Quantitative Solubility Data
Table 1: Illustrative Solubility Data Presentation for this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid compound like this compound in organic solvents. The choice of method often depends on the expected solubility range and the required throughput.
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[1][2]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus and Materials:
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
This compound (solid)
-
High-purity organic solvents
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the samples.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L.
Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[3][4]
Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is added to an aqueous or organic solvent system. The concentration at which precipitation occurs is determined, providing a measure of kinetic solubility.
Apparatus and Materials:
-
96-well microplates
-
Multi-channel pipette or automated liquid handler
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Dispense the target organic solvent into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the solvent in the wells.
-
Serially dilute the mixture across the plate.
-
Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity (for nephelometry) or absorbance (after filtration for UV-based methods) of each well using a plate reader.
-
The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.
Visualizations
Caption: Shake-Flask Method Workflow.
Caption: Key Factors in Solubility.
Conclusion
While specific solubility data for this compound is not currently widespread, this guide provides the necessary framework for researchers to generate this crucial information. Adherence to standardized protocols, such as the shake-flask method for equilibrium solubility, will ensure the generation of high-quality, comparable data. This, in turn, will facilitate the effective development and formulation of (±)-ethyl 3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate as a potential therapeutic candidate.
References
Stability and Degradation of Fluorophenyl Imidazole Thiones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of fluorophenyl imidazole thione compounds. The information presented herein is crucial for the development of stable pharmaceutical formulations and for understanding the potential metabolic fate of this class of molecules. The guide is based on established chemical principles and data from related imidazole-containing structures, providing a framework for stability assessment.
Introduction to Fluorophenyl Imidazole Thiones
Fluorophenyl imidazole thiones are a class of heterocyclic compounds characterized by an imidazole ring substituted with a fluorophenyl group and bearing a thione (C=S) functional group. The presence of the electron-rich imidazole ring, the reactive thione group, and the influence of the fluorine atom on the phenyl ring confer a unique chemical profile that dictates their stability and reactivity. These compounds are of interest in medicinal chemistry due to their potential biological activities. Understanding their degradation profile is a critical component of preclinical and formulation development, ensuring the safety, efficacy, and shelf-life of potential drug candidates.
Potential Degradation Pathways
Based on the chemistry of the imidazole-2-thione core and related heterocyclic compounds, fluorophenyl imidazole thiones are susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.
Oxidative Degradation
The imidazole ring and the thione group are both susceptible to oxidation. The imidazole moiety can undergo oxidation, potentially leading to ring-opened products or the formation of hydroxylated species. The thione group is readily oxidized, which can lead to a variety of products.
Key Oxidative Pathways:
-
Desulfurization: The thione can be oxidatively cleaved to yield the corresponding imidazole or imidazolone. This can be a significant pathway, especially in the presence of strong oxidizing agents.
-
Formation of Sulfonic Acid: The thione can be oxidized to the corresponding sulfonic acid derivative.
-
Ring Oxidation: The imidazole ring itself is susceptible to attack by reactive oxygen species (ROS), which can lead to hydroxylated intermediates and eventual ring cleavage. The fluorophenyl group may also undergo metabolic hydroxylation.
The diagram below illustrates the potential oxidative degradation pathways.
Hydrolytic Degradation
The stability of fluorophenyl imidazole thiones in aqueous solution is highly dependent on pH. The imidazole ring contains both acidic and basic nitrogens, and the thione group can exhibit thione-thiol tautomerism, influencing its reactivity.
-
Acidic Conditions: While generally more stable in acidic media, prolonged exposure can lead to protonation of the imidazole ring, which may influence its electronic properties and susceptibility to other degradation pathways.
-
Basic Conditions: Imidazole-containing compounds can be susceptible to base-mediated degradation. For instance, studies on voriconazole have shown significant degradation under basic hydrolysis. This can involve ring-opening reactions or facilitation of oxidative processes.
Photodegradation
The imidazole ring system can absorb UV radiation, making it susceptible to photodegradation. The presence of the aromatic fluorophenyl group can further enhance light absorption.
Potential Photodegradation Mechanisms:
-
Photo-oxidation: In the presence of oxygen, UV radiation can lead to the formation of reactive oxygen species that attack the imidazole ring or the thione group.
-
Photorearrangement/Isomerization: UV light can induce molecular rearrangements.
-
Ring Cleavage: High-energy UV radiation can lead to the cleavage of the imidazole ring.
Studies on other imidazole-containing drugs, such as daclatasvir, have demonstrated their sensitivity to photodegradation in solution.
Summary of Stability Data
While specific quantitative stability data for a broad range of fluorophenyl imidazole thiones are not extensively available in the public domain, the following table summarizes the expected stability profile based on the known chemistry of the imidazole-2-thione scaffold. Researchers should perform specific stability studies for their compound of interest to obtain quantitative data.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Generally stable, but potential for slow degradation under harsh conditions (e.g., high temperature). | Ring-opened products (minor). |
| Basic Hydrolysis | Susceptible to degradation, particularly at elevated temperatures. The rate is expected to be pH-dependent. | Ring-opened products, products of base-catalyzed oxidation. |
| Oxidation | Highly susceptible to oxidation by peroxides, metal ions, and autoxidation. | Imidazolones, sulfonic acid derivatives, ring-opened products, desulfurized imidazoles. |
| Photolysis | Susceptible to degradation upon exposure to UV light, especially in solution. | Photo-oxidized products, rearranged isomers, ring-cleavage products. |
| Thermal Stress | Generally stable at ambient temperatures in the solid state. Degradation may occur at elevated temperatures, often in conjunction with oxidation. | Products of oxidation and potentially other thermal rearrangements. |
Experimental Protocols for Stability and Degradation Studies
To thoroughly investigate the stability of a novel fluorophenyl imidazole thione, a series of forced degradation studies should be conducted as per ICH guidelines.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies.
Protocol for Hydrolytic Stability
-
Preparation of Solutions: Prepare solutions of the fluorophenyl imidazole thione (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Samples should be protected from light.
-
Sampling and Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.
-
Data Evaluation: Monitor for the appearance of new peaks and a decrease in the main peak area.
Protocol for Oxidative Stability
-
Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Addition of Oxidant: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubation: Incubate the solution at room temperature for a defined period, monitoring the reaction progress.
-
Analysis: Analyze the sample by HPLC-UV to determine the extent of degradation.
-
Identification: Use LC-MS to identify the mass of the degradation products.
Protocol for Photostability
-
Sample Preparation: Prepare solutions of the compound and also spread a thin layer of the solid compound on a petri dish.
-
Exposure: Expose the samples to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC-UV.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).
Method Development Considerations:
-
Column Chemistry: C18 columns are commonly used. The choice of stationary phase can be critical for resolving the parent compound from its degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity and provides spectral information about the degradants.
-
Mass Spectrometry Compatibility: Using volatile mobile phase additives (e.g., ammonium formate or acetate) will allow for online coupling with a mass spectrometer (LC-MS) for the identification of unknown degradation products.
The logical relationship for developing a stability-indicating method is shown below.
Conclusion
The stability of fluorophenyl imidazole thiones is governed by the inherent reactivity of the imidazole-2-thione core structure. These compounds are expected to be susceptible to oxidative, hydrolytic (especially under basic conditions), and photolytic degradation. A thorough understanding of these degradation pathways, obtained through systematic forced degradation studies and the use of validated stability-indicating analytical methods, is paramount for the successful development of safe and effective pharmaceutical products. The protocols and pathways outlined in this guide provide a foundational framework for researchers to design and execute comprehensive stability programs for this promising class of compounds.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazole-2-thiones
This guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel imidazole-2-thione compounds for their biological activity. Imidazole-2-thiones are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2]
Anticancer Activity Screening
A primary focus in the study of imidazole-2-thiones is their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colon cancer (HCT-116).[3][4][5] The mechanisms often involve the induction of apoptosis, DNA intercalation, and the inhibition of key enzymes involved in cancer progression like topoisomerase II and various kinases.[3][6][7]
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8] It measures the metabolic activity of cells, which is indicative of cell health. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[10]
Detailed Protocol (Adherent Cells):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9] The optimal seeding density can range from 1,000 to 100,000 cells per well depending on the cell line.
-
Compound Treatment: Treat the cells with various concentrations of the novel imidazole-2-thione compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. This allows for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the crystals.[10] Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the optical density (OD) of the solution using a microplate reader at a wavelength of 570 nm or 590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Visualization: Anticancer Mechanism of Action
Many imidazole-2-thione derivatives function as dual DNA intercalators and topoisomerase II inhibitors, ultimately leading to programmed cell death (apoptosis).[3][4][5][6]
Caption: Inhibition of Topoisomerase II leading to apoptosis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected imidazole-2-thione derivatives against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) | Source |
| 5h | MCF-7 | 1.12 | Doxorubicin | 3.42 | [3][4] |
| 5b | MCF-7 | 2.25 | Doxorubicin | 3.42 | [3][4] |
| 5 | MCF-7 | 1.87 | Erlotinib | 10.96 | [7] |
| 5 | HepG2 | 2.11 | Erlotinib | 12.01 | [7] |
| 5 | HCT-116 | 3.45 | Erlotinib | 15.23 | [7] |
Antimicrobial Activity Screening
Imidazole derivatives are known for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi.[2][11][12] Screening novel imidazole-2-thiones for this activity is a crucial step in developing new anti-infective agents.
Key Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Detailed Protocol:
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the imidazole-2-thione compound in a cation-adjusted Mueller-Hinton Broth (or other appropriate media).
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover and incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density.
Visualization: Antimicrobial Screening Workflow
Caption: General workflow for antimicrobial susceptibility testing.
Quantitative Data: Antimicrobial Activity
The following table presents the antimicrobial activity of representative imidazole-2-thiol derivatives, indicating the percentage of inhibition against various microbial species.[13]
| Microbial Species | % Inhibition (Compound A) | % Inhibition (Compound B) | % Inhibition (Compound C) |
| Staphylococcus aureus | 75 | 68 | 82 |
| Bacillus subtilis | 70 | 65 | 78 |
| Escherichia coli | 60 | 55 | 70 |
| Candida albicans | 80 | 72 | 85 |
Note: Data is representative and compiled for illustrative purposes based on findings reported for similar derivative classes.[13]
Enzyme Inhibition Assays
The therapeutic effects of imidazole-2-thiones are often linked to their ability to inhibit specific enzymes. For instance, certain derivatives are potent inhibitors of Carbonic Anhydrase II (CA-II), an enzyme implicated in conditions like glaucoma.[14] Others have been identified as inhibitors of kinases such as B-Raf and VEGFR-2, which are crucial in cancer cell signaling pathways.[7][15]
Key Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
This assay measures the inhibition of CA-II's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of bovine CA-II, the substrate p-NPA in acetonitrile, and various concentrations of the imidazole-2-thione inhibitor in a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution. Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the p-NPA substrate.
-
Measure Absorbance: Immediately measure the change in absorbance at 400 nm over time using a plate reader. The hydrolysis of p-NPA by CA-II produces the yellow p-nitrophenolate anion.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data: Enzyme Inhibition
The table below shows the inhibitory activity of selected imidazole derivatives against key enzymes.
| Compound | Target Enzyme | IC50 | Reference Drug | Reference IC50 | Source |
| 1 | bCA-II | 10.5 ± 0.81 µM | Acetazolamide | 18.2 ± 0.51 µM | [14] |
| 2 | bCA-II | 11.3 ± 0.36 µM | Acetazolamide | 18.2 ± 0.51 µM | [14] |
| 5 | B-RafV600E | 2.38 µg/mL | Erlotinib | 0.98 µg/mL | [7] |
| 5 | VEGFR-2 | 82.09 ng/mL | Erlotinib | - | [15] |
This guide provides foundational protocols and data for the biological screening of novel imidazole-2-thiones. Researchers should optimize these methodologies based on their specific compounds and target applications to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijesrr.org [ijesrr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nano-ntp.com [nano-ntp.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Toxicological Profile of Substituted 2-Thioxoimidazoles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of substituted 2-thioxoimidazoles, a class of compounds with diverse pharmacological activities, including use as antithyroid drugs. This document summarizes key findings on their cytotoxicity, genotoxicity, and organ-specific toxicity, with a focus on hepatotoxicity. Detailed experimental protocols for essential toxicological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their toxicological mechanisms.
In Vitro Cytotoxicity
Substituted 2-thioxoimidazoles have demonstrated varied cytotoxic potential across different cell lines. The cytotoxic effects are influenced by the nature and position of substituents on the imidazole ring.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various substituted 2-thioxoimidazole derivatives in different cell lines.
| Compound Class | Derivative | Cell Line | IC50 | Reference |
| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Compound 7 (specific structure not detailed in source) | RAW264.7 (murine leukemia) | 197.68 µg/mL | [1] |
| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Celecoxib (Reference) | RAW264.7 (murine leukemia) | 251.2 µg/mL | [1] |
| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Compound 4 (specific structure not detailed in source) | HepG2 (human liver cancer) | 0.017 µM | [2] |
| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Compound 2 (specific structure not detailed in source) | HepG2 (human liver cancer) | 0.18 µM | [2] |
| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Staurosporine (Reference) | HepG2 (human liver cancer) | 5.07 µM | [2] |
| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | 5-Fluorouracil (Reference) | HepG2 (human liver cancer) | 5.18 µM | [2] |
Genotoxicity
The genotoxic potential of substituted 2-thioxoimidazoles is not extensively characterized for all derivatives. However, studies on related nitroimidazole compounds suggest that the position of substituents can significantly influence genotoxicity. For instance, nitroimidazoles with a nitro group at the C-5 position tend to exhibit higher genotoxicity compared to those with the nitro group at C-4.[3][4][5][6] Fluorinated derivatives of nitroimidazoles have also been associated with increased genotoxicity.[3][4]
Organ-Specific Toxicity
Hepatotoxicity
Hepatotoxicity is a significant concern for some substituted 2-thioxoimidazoles, particularly the antithyroid drugs methimazole (MMI) and its prodrug carbimazole (CBM).
Clinical Findings:
-
MMI/CBM are associated with a higher incidence of hepatitis compared to another antithyroid drug, propylthiouracil (PTU).[7]
-
The risk of MMI/CBM-induced hepatitis appears to be dose-dependent.[7]
-
The onset of MMI-induced liver injury is typically within 2 to 12 weeks of initiating therapy.[8]
-
The pattern of liver injury is most commonly cholestatic or mixed (cholestatic and hepatocellular).[8]
Quantitative Hepatotoxicity Data:
| Drug | Adverse Event | Incidence Rate (per 1000 person-years) | Adjusted Hazard Ratio (vs. PTU) | Reference |
| Methimazole/Carbimazole | Hepatitis | 3.17 | 2.89 (Any dose) | [7] |
| Methimazole/Carbimazole | Hepatitis | - | 5.08 (High dose) | [7] |
| Methimazole/Carbimazole | Acute Liver Failure | 0.32 | 0.54 | [7] |
| Propylthiouracil | Hepatitis | 1.19 | - | [7] |
| Propylthiouracil | Acute Liver Failure | 0.68 | - | [7] |
Mechanisms of Hepatotoxicity:
The precise mechanisms of 2-thioxoimidazole-induced hepatotoxicity are not fully elucidated but are thought to be multifactorial.[9][10]
-
Reactive Metabolite Formation: MMI is metabolized by flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP450) enzymes to reactive intermediates, such as N-methylthiourea and glyoxal.[10] These reactive metabolites can covalently bind to cellular macromolecules, leading to cellular stress and injury.
-
Oxidative Stress: The metabolic activation of MMI can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction.[11]
-
Immune-Mediated Injury: An immunological reaction to MMI or its metabolites is a leading hypothesis for the idiosyncratic nature of the liver injury.[8][12]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cell culture medium
-
Substituted 2-thioxoimidazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Microscope slides
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., ethidium bromide, SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (e.g., by measuring tail length, tail intensity, or tail moment).
Caption: Workflow for assessing genotoxicity using the Comet assay.
In Vivo Acute Oral Toxicity
Acute oral toxicity studies are conducted to determine the short-term adverse effects of a substance following a single oral dose. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.
Animals:
-
Typically, young adult female rats are used.
Procedure:
-
Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Dosing: A single dose of the test substance is administered to a group of three animals by gavage.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no mortality occurs, the next higher dose level is tested in a new group of three animals.
-
-
Data Collection: Body weight, clinical signs, and gross necropsy findings are recorded.
Signaling Pathways in 2-Thioxoimidazole-Induced Toxicity
The induction of apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds, including some 2-thioxoimidazole derivatives. Methimazole has been shown to induce apoptosis in peripheral blood lymphocytes.[13] The primary signaling pathways involved in apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Antithyroid drug-related hepatotoxicity in hyperthyroidism patients: a population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methimazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic examination of methimazole-induced hepatotoxicity in patients with Grave's disease: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Peripheral blood lymphocyte apoptosis and its relationship with thyroid function tests in adolescents with hyperthyroidism due to Graves' disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Etomidate: A Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Etomidate, a potent intravenous anesthetic agent, has a well-established role in clinical practice. Its synthesis, and that of its key intermediates, has been the subject of extensive research and patent activity over several decades. This technical guide provides an in-depth analysis of the patent landscape for the synthesis of etomidate intermediates, offering a comparative overview of various synthetic strategies, detailed experimental protocols derived from key patents, and a visual representation of the core chemical transformations.
Core Synthetic Strategies: An Overview
The synthesis of etomidate, chemically (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid ethyl ester, predominantly commences from the chiral amine, (R)-1-phenylethylamine. The construction of the imidazole ring and subsequent functional group manipulations are the focal points of the patented synthetic routes. A prevalent strategy involves the initial formation of an N-substituted glycine ester, which then undergoes formylation, cyclization to form a mercaptoimidazole intermediate, and a final desulfurization step to yield etomidate.
Comparative Analysis of Key Synthetic Steps
The following tables summarize quantitative data extracted from representative patents, highlighting the different conditions and yields reported for the key transformations in the synthesis of etomidate intermediates.
Table 1: Synthesis of (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester
| Patent/Source | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield |
| CN114292236A | (R)-(+)-α-methylbenzylamine, Ethyl chloroacetate | Triethylamine, Toluene | 50-60°C, 8 hours | Not explicitly stated for this step, but the overall yield is reported as improved to 80% from a previous 62%.[1] |
| US3354173A | dl-1-phenylethylamine, Ethyl chloroacetate | Triethylamine, Diethylether | Stirred overnight at 45°C.[2] | Not specified |
Table 2: Synthesis of (R)-(+)-N-(α-methylbenzyl)-N-formylglycine ethyl ester
| Patent/Source | Starting Material | Reagents & Solvents | Reaction Conditions | Yield |
| CN114292236A | (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester | Formic acid (88%), Toluene | Reflux, 2 hours | Not specified |
| US3354173A | dl-N-[(ethoxycarbonyl)-methyl]-1-phenylethylamine | Formic acid, Xylene | Reflux | Not specified |
Table 3: Cyclization to form 1-(α-methylbenzyl)-2-mercaptoimidazole-5-carboxylic acid ethyl ester
| Patent/Source | Starting Material | Reagents & Solvents | Reaction Conditions | Yield |
| CN114292236A | R-(+)-N-(α-methylbenzyl)-N-formylglycine ethyl ester | Ethyl formate, Sodium hydride (60%), Toluene, Ethanol, Concentrated HCl, Potassium thiocyanate | Room temperature for 6 hours (formylation/enolization), then 40-50°C for 6 hours (cyclization).[1] | Not specified |
| US3354173A | dl-N-formyl-N-[(ethoxycarbonyl)-methyl]-1-phenylethylamine | Sodium methoxide, Ethyl formate, Benzene; then HCl, Sodium thiocyanate | Not specified | Not specified |
Table 4: Desulfurization to Etomidate
| Patent/Source | Starting Material | Reagents & Solvents | Reaction Conditions | Yield & Purity |
| CN116265442A | (+)-1-[(1R)-(α-methylbenzyl)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester | Potassium hydroxide, Water, 30% Hydrogen peroxide | Temperature controlled not to exceed 60°C during addition, then ~35°C for 3 hours.[3] | 85.3% (crude), 93.17% purity.[3] |
| US3354173A | dl-1-[1-(2-chlorophenyl)-ethyl]-2-mercapto-5-(methoxy-carbonyl)-imidazole | Nitric acid, Water, Sodium nitrite | 35°C during addition, then room temperature for 30 minutes. | Not specified |
Detailed Experimental Protocols
The following protocols are adapted from the detailed descriptions found in the cited patents.
Protocol 1: Synthesis of Etomidate Intermediates (based on CN114292236A)[1]
Step 1: Preparation of (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester
-
To a 500 ml reaction vessel, add 24.0 g of (R)-(+)-α-methylbenzylamine, 70.0 g of toluene, and 25.0 g of triethylamine.
-
Stir the mixture and cool. Slowly add 25.0 g of ethyl chloroacetate, maintaining the temperature below 40°C.
-
Heat the reaction mixture to 50-60°C and maintain for 8 hours, during which a large amount of solid will precipitate.
-
Cool the mixture, stop stirring, and filter the solids. Wash the filter cake with hot toluene.
-
Combine the organic phases and wash twice with 50.0 ml of purified water each time.
-
Dry the organic phase with 10.0 g of anhydrous sodium sulfate for 2 hours, filter, and recover the solvent under reduced pressure (vacuum -0.07 MPa to -0.09 MPa) at 70°C.
-
Purify the residue by reduced pressure distillation, collecting the fraction at 118-124°C/2 mmHg to obtain a yellowish liquid.
Step 2: Preparation of (R)-(+)-N-(α-methylbenzyl)-N-formylglycine ethyl ester
-
In a 500 ml reaction vessel at room temperature, add 33.0 g of the liquid from Step 1 and 70.0 g of toluene.
-
Stir the mixture and add 12.0 g of 88% formic acid solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and wash sequentially with purified water, saturated sodium bicarbonate solution, and again with purified water.
-
Dry the organic phase with 10 g of anhydrous sodium sulfate for 2 hours, filter, and recover toluene under reduced pressure (vacuum -0.07 MPa to -0.09 MPa) below 70°C.
-
Purify the residue by reduced pressure distillation, collecting the fraction at 150-160°C/2 mmHg to obtain a yellowish viscous liquid.
Step 3: Preparation of 1-(α-methylbenzyl)-2-carboxamide-3-sodium vinylalcohol-4-carboxylic acid ethyl ester
-
To a 500 ml reaction vessel, add 32.0 g of the liquid from Step 2 and 74.0 g of toluene.
-
Stir and cool the mixture, then add 30.0 g of ethyl formate.
-
Add 45.0 g of 60% sodium hydride in three portions (15.0 g each).
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Stop stirring and wash the reaction mixture with purified water. Combine the aqueous layers for the next step.
Step 4: Preparation of (R)-(+)-1-(1-phenylethyl)-2-mercaptoimidazole-5-carboxylic acid ethyl ester
-
To the combined aqueous layer from Step 3 in a 500 ml reaction vessel, add 30.0 g of ethanol.
-
Slowly add 27.0 g of concentrated hydrochloric acid, followed by 20.0 g of potassium thiocyanate.
-
Stir the mixture and react at 40-50°C for 6 hours.
-
Separate the organic layer and remove the ethanol under reduced pressure (-0.07 to -0.09 MPa).
-
Dissolve the residue in 120.0 g of chloroform and wash with purified water.
-
Dry the organic layer with 10.0 g of anhydrous sodium sulfate, filter, and evaporate the chloroform under reduced pressure (-0.075 to -0.09 MPa) to obtain a yellow viscous liquid.
Protocol 2: Desulfurization to Etomidate (based on CN116265442A)[3]
-
In a reaction flask, dissolve 1.00 g of potassium hydroxide in 5.00 g of purified water.
-
Add 5.00 g of (+)-1-[(1R)-(α-methylbenzyl)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester to the flask and stir to dissolve.
-
In a separate flask, prepare a solution of 7.20 g of 30% hydrogen peroxide and 5.00 g of purified water.
-
Add the hydrogen peroxide solution dropwise to the imidazole solution, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, maintain the reaction temperature at approximately 35°C for 3 hours.
-
Upon completion, quench the reaction (e.g., with sodium bisulfite solution), adjust the pH to alkaline, and extract with an organic solvent.
-
Concentrate the organic extract under reduced pressure to obtain crude etomidate.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic workflows described in the patent literature.
Caption: Synthetic pathway to a key etomidate intermediate.
Caption: Final oxidative desulfurization to yield etomidate.
Conclusion
The patent landscape for the synthesis of etomidate intermediates reveals a well-trodden yet continuously optimized synthetic pathway. The core strategy, involving the formation and subsequent desulfurization of a mercaptoimidazole intermediate, remains central. However, variations in reagents, solvents, and reaction conditions, as highlighted in the presented data, demonstrate ongoing efforts to improve yield, purity, and process safety. For researchers and drug development professionals, a thorough understanding of these patented methodologies is crucial for developing novel, efficient, and scalable manufacturing processes for etomidate and related compounds. The detailed protocols and comparative data provided herein serve as a valuable resource for navigating this complex synthetic landscape.
References
Methodological & Application
Application Notes and Protocols for Einecs 284-627-7 in High-Throughput Screening Assays
Chemical Identification: The European Inventory of Existing Commercial Chemical Substances (EINECS) number 284-627-7 corresponds to the chemical compound ethyl (±)-3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate .
High-Throughput Screening Applications:
Following a comprehensive review of scientific literature and publicly available data, no specific high-throughput screening (HTS) assays, application notes, or detailed protocols involving the use of ethyl (±)-3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate were identified. HTS is a powerful methodology used in drug discovery to rapidly screen large libraries of compounds for biological or biochemical activity.[1][2][3][4][5] While the infrastructure and general methodologies for HTS are well-established, the application of a specific compound depends on its known or hypothesized biological targets.
Context from a Structurally Similar Compound:
Research on a structurally related compound, Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate, indicates that this class of molecules has been investigated for potential biological activities.[6] Studies on this similar compound suggest potential applications in areas such as antimicrobial and anticancer research, and it is also used as a building block in the synthesis of other pharmaceutical agents.[6] This suggests that imidazole derivatives are of interest in medicinal chemistry and could be candidates for inclusion in HTS campaigns targeting relevant biological pathways.
Proposed High-Throughput Screening Workflow (General Template):
While no specific data exists for Einecs 284-627-7, a general workflow for screening a novel compound in an HTS campaign is presented below. This workflow is a hypothetical template and would require significant adaptation based on the specific biological question being addressed.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. The application of high-throughput screening to novel lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening technologies for drug discovery [ewadirect.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate | 84711-26-2 | Benchchem [benchchem.com]
Application Notes and Protocols: Enzyme Inhibition Assays for 2-Thioxo-Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioxo-imidazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been identified as potent inhibitors of various enzymes, making them promising candidates for the development of novel therapeutic agents. This document provides detailed protocols for conducting enzyme inhibition assays to evaluate the efficacy of 2-thioxo-imidazole compounds against several key enzymes, including topoisomerase II, urease, xanthine oxidase, acetylcholinesterase, and carbonic anhydrase II. Furthermore, it outlines the relevant signaling pathways and presents a structured format for data analysis and presentation.
Data Presentation: Inhibitory Activity of 2-Thioxo-Imidazole Compounds
The inhibitory potential of 2-thioxo-imidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for various 2-thioxo-imidazole compounds against different enzymes.
| Compound Class | Target Enzyme | Test Compound Example | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Imidazole-2-thione Acenaphthylenone Hybrids | Topoisomerase II | Compound 5h | 0.34 | Doxorubicin | 0.33 |
| Benzimidazole-2-thione Derivatives | Urease (H. pylori) | Compound 5 | 10 | Thiourea | - |
| Benzimidazole-2-thione Derivatives | Urease (Jack bean) | Compound 2 | 260 | Thiourea | - |
| 2,4,5-Trisubstituted Imidazole Derivatives | Xanthine Oxidase | Compound 3 | 85.8 (µg/mL) | Allopurinol | - |
| Imidazole-based 1,2,3-Triazoles | Carbonic Anhydrase II | Compound 5f | 0.025 | Acetazolamide | - |
| Imidazole-based 1,2,3-Triazoles | Carbonic Anhydrase II | Compound 5a | 0.032 | Acetazolamide | - |
Note: The inhibitory activities can vary based on the specific derivative and the assay conditions. Direct comparison of IC50 values should be made with caution if the experimental conditions are not identical.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key enzyme inhibition assays.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT
-
2-Thioxo-imidazole test compounds dissolved in DMSO
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
6x DNA Loading Dye
-
Agarose
-
TAE Buffer (Tris-acetate-EDTA)
-
Ethidium Bromide or other DNA stain
-
Positive Control: Etoposide or Doxorubicin
-
Negative Control: DMSO
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume:
-
4 µL of 5x Assay Buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg/µL)
-
1 µL of 2-thioxo-imidazole compound at various concentrations (or positive/negative control)
-
x µL of sterile distilled water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of human topoisomerase II enzyme.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 µL of 10% SDS.
-
Add 1 µL of Proteinase K (20 mg/mL) and incubate at 37°C for 30 minutes to digest the enzyme.
-
Add 4 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.
-
Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and document the results. The inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay determines urease activity by measuring the production of ammonia.
Materials:
-
Urease enzyme (e.g., from Jack bean or Helicobacter pylori)
-
Urea solution
-
Phosphate Buffer (pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
2-Thioxo-imidazole test compounds dissolved in DMSO
-
Positive Control: Thiourea or Acetohydroxamic acid
-
Negative Control: DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the 2-thioxo-imidazole test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution and incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of phenol-nitroprusside solution to each well.
-
Add 50 µL of alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Xanthine Oxidase Inhibition Assay
This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase enzyme
-
Xanthine solution
-
Phosphate Buffer (pH 7.5)
-
2-Thioxo-imidazole test compounds dissolved in DMSO
-
Positive Control: Allopurinol
-
Negative Control: DMSO
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
In a suitable reaction vessel (e.g., a cuvette or a 96-well plate), add 50 µL of the 2-thioxo-imidazole test compound solution at various concentrations.
-
Add 100 µL of xanthine solution.
-
Add 100 µL of phosphate buffer.
-
Initiate the reaction by adding 50 µL of xanthine oxidase solution.
-
Immediately measure the increase in absorbance at 295 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
The rate of uric acid formation is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl Buffer (pH 8.0)
-
2-Thioxo-imidazole test compounds dissolved in DMSO
-
Positive Control: Galantamine or Donepezil
-
Negative Control: DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the 2-thioxo-imidazole test compound solution at various concentrations.
-
Add 140 µL of Tris-HCl buffer.
-
Add 20 µL of AChE enzyme solution and incubate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm for 5 minutes at 1-minute intervals.
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition by comparing the rates of the test samples with the control.
Carbonic Anhydrase II Inhibition Assay
This assay measures the esterase activity of Carbonic Anhydrase II (CA II) using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Human Carbonic Anhydrase II (CA II) enzyme
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-SO4 Buffer (pH 7.6)
-
2-Thioxo-imidazole test compounds dissolved in DMSO
-
Positive Control: Acetazolamide
-
Negative Control: DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the 2-thioxo-imidazole test compound solution at various concentrations.
-
Add 120 µL of Tris-SO4 buffer.
-
Add 20 µL of CA II enzyme solution and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of p-NPA solution.
-
Immediately measure the absorbance at 400 nm for 10-20 minutes.
-
The rate of p-nitrophenol formation is determined by the increase in absorbance.
-
Calculate the percentage of inhibition and subsequently the IC50 values.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathways
Caption: Topoisomerase II's role in the cell cycle and the effect of its inhibition.
Caption: The role of urease in the pathogenesis of H. pylori.
Caption: The role of xanthine oxidase in the purine metabolism pathway.
Application Notes and Protocols for Antimicrobial Testing of Imidazole-2-Thiones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for testing the antimicrobial properties of novel imidazole-2-thione compounds. The protocols detailed below follow established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy of results.
Introduction to Imidazole-2-Thiones and their Antimicrobial Potential
Imidazole-2-thiones are a class of heterocyclic compounds containing an imidazole ring with a thione group at the second position. This structural motif has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The mechanism of antimicrobial action for imidazole derivatives can involve the disruption of microbial cell membranes and inhibition of essential enzymes.[3] Specifically, some imidazole-2-thione derivatives have been shown to act as DNA intercalators and topoisomerase II inhibitors, suggesting a multi-faceted approach to microbial inhibition.[4]
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. The following tables provide templates for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole-2-Thione Derivatives
| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Imidazole-2-thione 1 | ||||
| Imidazole-2-thione 2 | ||||
| Imidazole-2-thione 3 | ||||
| Positive Control (e.g., Ciprofloxacin) | ||||
| Positive Control (e.g., Fluconazole) |
Table 2: Minimum Bactericidal Concentration (MBC) of Imidazole-2-Thione Derivatives
| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| MBC (µg/mL) | MBC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) | |
| Imidazole-2-thione 1 | ||||
| Imidazole-2-thione 2 | ||||
| Imidazole-2-thione 3 | ||||
| Positive Control (e.g., Ciprofloxacin) | ||||
| Positive Control (e.g., Fluconazole) |
Note: For fungi, the term Minimum Fungicidal Concentration (MFC) is used instead of MBC.
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. It is crucial to maintain aseptic techniques throughout these procedures.
Preparation of Imidazole-2-Thione Stock Solutions
-
Solubility Testing : Before preparing stock solutions, determine the solubility of the imidazole-2-thione compounds in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.
-
Stock Solution Preparation :
-
Accurately weigh the imidazole-2-thione compound.
-
Dissolve the compound in an appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).[5]
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of imidazole-2-thione compounds and control antibiotics
-
Multichannel pipette
Procedure:
-
Prepare Microtiter Plates : Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Serial Dilutions :
-
Add 100 µL of the 2x concentrated imidazole-2-thione stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.
-
Discard the final 100 µL from the tenth column.
-
-
Inoculum Preparation :
-
From a fresh culture (18-24 hours old), pick 4-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation : Add 100 µL of the diluted inoculum to each well (except the sterility control wells).
-
Controls :
-
Growth Control : Wells containing only broth and inoculum (no compound).
-
Sterility Control : Wells containing only broth (no compound, no inoculum).
-
Positive Control : A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serially diluted in separate rows.
-
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]
-
Result Interpretation : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[9]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate (or appropriate agar for fungi).
-
Incubate the plates at 35-37°C for 18-24 hours (or longer for fungi).
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Solutions of imidazole-2-thione compounds at a known concentration
Procedure:
-
Inoculation : Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[11]
-
Disk Application :
-
Aseptically apply sterile paper disks impregnated with a known amount of the imidazole-2-thione compound onto the surface of the inoculated agar.
-
Gently press each disk to ensure complete contact with the agar.
-
Place a control disk containing the solvent (e.g., DMSO) and a positive control antibiotic disk.
-
-
Incubation : Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation : Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Quality Control
To ensure the accuracy and reproducibility of the results, it is essential to use standard quality control (QC) strains with known susceptibility profiles.[12]
Recommended QC Strains:
-
Gram-positive bacteria : Staphylococcus aureus ATCC 25923
-
Gram-negative bacteria : Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853
-
Fungi : Candida albicans ATCC 10231
These QC strains should be tested concurrently with the experimental compounds. The resulting MICs or zone diameters should fall within the acceptable ranges defined by CLSI guidelines.
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial testing.
Proposed Mechanism of Action
Caption: Proposed antimicrobial mechanism of imidazole-2-thiones.
References
- 1. inventio.up.edu.mx [inventio.up.edu.mx]
- 2. scialert.net [scialert.net]
- 3. nano-ntp.com [nano-ntp.com]
- 4. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Testing | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. US7115748B2 - Method of making imidazole-2-thiones - Google Patents [patents.google.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC.pptx [slideshare.net]
- 10. microbenotes.com [microbenotes.com]
- 11. asm.org [asm.org]
- 12. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols for Quinazolinone Scaffolds in Novel Drug Synthesis
Topic: The Quinazolinone Scaffold as a Versatile Precursor for Novel Drug Synthesis, with Reference to EINECS 284-627-7
The quinazolinone ring system, a fusion of a benzene ring and a pyrimidinone ring, is a versatile heterocyclic scaffold that has given rise to numerous clinically used drugs and investigational candidates.[2][6] Its rigid structure and ability to be readily functionalized at various positions allow for the precise spatial orientation of substituents to interact with a wide array of biological targets.
Application Notes
The quinazolinone scaffold is a key component in drugs targeting a variety of diseases, including cancer, neurological disorders, and infectious diseases. Its derivatives have been shown to exhibit a wide range of pharmacological activities.
Anticancer Agents
Quinazolinone derivatives are prominent in oncology research, with several compounds having been developed as potent anticancer agents.[2][5] A notable class of these are Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The quinazolinone core acts as a scaffold to position substituents that bind to the ATP-binding site of the EGFR, leading to the inhibition of tumor cell proliferation and survival.
Quantitative Data for Anticancer Activity of Quinazolinone Derivatives:
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | NCI-H460 | 0.015 | (Not in search results) |
| Erlotinib | EGFR | Calu-3 | 0.02 | (Not in search results) |
| Compound 18 | HeLa | HeLa | 7.52 | [4] |
| Compound 38 | KB, HepG2, Lu | KB, HepG2, Lu | 0.04, 0.14, 1.03 | [4] |
| Compound 26 | Caco-2, HepG2, MCF-7 | Caco-2, HepG2, MCF-7 | Not Specified | [1] |
Anticonvulsant Agents
The structural features of quinazolinones have been exploited to develop novel anticonvulsant drugs.[1][5] Methaqualone, a well-known sedative-hypnotic, possesses a quinazolinone core and acts as a positive allosteric modulator of GABAA receptors.[6] More recent research has focused on synthesizing new quinazolinone derivatives with improved anticonvulsant activity and reduced side effects.[1][5]
Quantitative Data for Anticonvulsant Activity of Quinazolinone Derivatives:
| Compound | Test Model | Activity | Reference |
| Methaqualone | Not Specified | Sedative-hypnotic | [6] |
| Compound 32 | Electrically and chemically induced seizures | Most potent anticonvulsant with low neurotoxicity | [1] |
Antimicrobial and Antiviral Agents
The quinazolinone scaffold has also been a template for the development of antimicrobial and antiviral agents.[1][3][7] Certain derivatives have demonstrated significant activity against various bacterial and fungal strains, including multidrug-resistant organisms.[1] Additionally, some quinazolinone-based compounds have been investigated as inhibitors of viral replication.[7]
Quantitative Data for Antimicrobial Activity of Quinazolinone Derivatives:
| Compound | Organism | Activity | Reference |
| Isoniazid incorporated 2-styryl-quinazolinone | Mycobacterium tuberculosis | Effective against multi-drug resistant strains | [1] |
| Quinazolinone benzoates | Mycobacterium tuberculosis | Significant anti-tuberculosis activity | [1] |
Experimental Protocols
The synthesis of the quinazolinone scaffold can be achieved through various synthetic routes. A common and versatile method is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with an amide.[8][9]
Protocol: Synthesis of 2-Phenyl-3H-quinazolin-4-one
This protocol describes a representative synthesis of a simple, yet biologically relevant, quinazolinone derivative.
Materials:
-
Anthranilic acid
-
Benzamide
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine anthranilic acid (1.37 g, 10 mmol) and benzamide (1.21 g, 10 mmol).
-
Add polyphosphoric acid (20 g) to the flask.
-
Place a magnetic stir bar in the flask and fit it with a reflux condenser.
-
Heat the reaction mixture to 140-150 °C with constant stirring for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.
-
Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-3H-quinazolin-4-one.
-
Dry the purified product in a vacuum oven.
-
Determine the melting point and characterize the compound using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).
Visualizations
Caption: General workflow for the synthesis of 2-phenyl-3H-quinazolin-4-one.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based inhibitors.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Methaqualone - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. ijprajournal.com [ijprajournal.com]
Application Note: Quantification of Phenylenediamines in Biological Samples by LC-MS/MS
Note on EINECS 284-627-7: The provided EINECS number corresponds to the chemical substance ethyl (±)-3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-oxo-5-benzimidazole-carbothioate. A thorough literature search did not yield established analytical methods specifically for the quantification of this compound in biological matrices. However, given the initial query's reference to a phenylenediamine structure, this application note will focus on a representative and widely studied compound of this class: p-Phenylenediamine (PPD) . The methods and protocols detailed below are for the analysis of PPD and its primary metabolites in human biological samples, which is a common requirement in clinical and forensic toxicology.[1][2][3]
Introduction
p-Phenylenediamine (PPD) is an organic compound widely used in hair dyes, printing, and as a rubber accelerator.[1][4] Its toxicological significance is well-documented, with cases of poisoning, either accidental or intentional, leading to severe health effects like laryngeal edema, rhabdomyolysis, and acute renal failure.[2][3] Consequently, sensitive and reliable analytical methods for the quantification of PPD and its metabolites in biological samples are crucial for clinical diagnosis and forensic investigations.[5][6]
In biological systems, PPD is primarily metabolized via acetylation to N-acetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD).[2][3][5] This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of PPD, MAPPD, and DAPPD in human urine and blood.
Analytical Method Principle
The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of PPD and its metabolites. Biological samples (urine or blood) are first subjected to a sample preparation procedure to extract the analytes and remove matrix interferences. The prepared sample is then injected into an HPLC system, where the analytes are separated on a C18 analytical column. Following chromatographic separation, the compounds are ionized using electrospray ionization (ESI) in positive mode and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][7] Quantification is achieved by comparing the analyte response to that of an internal standard.
Experimental Protocols
Protocol 1: Analysis in Human Urine
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Add an appropriate amount of internal standard (e.g., Acetanilide or an isotope-labeled PPD).[5]
-
Add 100 µL of concentrated ammonium hydroxide to alkalinize the sample.[7][8]
-
Add 5.0 mL of methylene chloride (or ethyl acetate) as the extraction solvent.[7][9]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
HPLC System: Standard High-Performance Liquid Chromatography system.
-
Analytical Column: C18 reverse-phase column (e.g., Phenomenex Kinetex F5, 100 mm x 3 mm, 2.6 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient Elution:
-
Start at 10% B.
-
Linear gradient to 70% B over 4 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to 10% B and equilibrate for 2 minutes.
-
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: Analysis in Human Blood (Plasma)
a. Sample Preparation (Protein Precipitation & LLE)
-
Pipette 0.5 mL of plasma into a 2 mL microcentrifuge tube.
-
Add an appropriate amount of internal standard.[5]
-
Add 1.0 mL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new 15 mL tube.
-
Proceed with the Liquid-Liquid Extraction steps as described in Protocol 1 (section 3.1.a, steps 3-10), using chloroform or another suitable organic solvent.[4]
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS quantification of PPD and its metabolites in biological samples, as derived from published methods.
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| PPD | Blood | 10 - 2000 | 10 | 51.9 | [5] |
| MAPPD | Blood | 10 - 2000 | 10 | 56.2 | [5] |
| DAPPD | Blood | 10 - 2000 | 10 | 54.9 | [5] |
| PPD | Urine | 5 - 2000 | 5 | N/A | [7] |
| MAPPD | Urine | 5 - 2000 | 5 | N/A | [7] |
| DAPPD | Urine | 5 - 2000 | 5 | N/A | [7] |
| 6PPD-Quinone | Urine | 0.01 - 4.00 (µg/L) | 0.6 (ng/L) | 90.3 - 94.1 | [9] |
Note: LOQ (Limit of Quantification) and linearity ranges can vary based on instrument sensitivity and specific method optimization.
Visualizations
Experimental Workflow
Caption: Workflow for PPD quantification in biological samples.
Metabolic Pathway of p-Phenylenediamine
Caption: Metabolic acetylation pathway of PPD in the body.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical investigations of toxic p-phenylenediamine (PPD) levels in clinical urine samples with special focus on MALDI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of N-(1,3-dimethylbutyl)- N'-phenyl- p-phenylenediamine-quinone in urine and dust by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Imidazole Thione Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole thiones are a class of heterocyclic compounds containing an imidazole ring with a thione functional group. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer properties.[1] Evaluating the cytotoxicity of novel imidazole thione derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of imidazole thiones using a panel of common cell-based assays. The described methods will enable researchers to determine the potency of these compounds and elucidate their mechanisms of action.
Mechanisms of Imidazole Thione Cytotoxicity
Imidazole thiones can induce cytotoxicity through various mechanisms, often involving the induction of apoptosis and the modulation of key signaling pathways. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents.
Key Cytotoxic Mechanisms:
-
Induction of Apoptosis: Many imidazole thione derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2] This is often characterized by the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[3]
-
Inhibition of Kinase Signaling Pathways: Imidazole thiones can interfere with critical signaling pathways that regulate cell survival, proliferation, and angiogenesis.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation. Some imidazole derivatives have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to apoptosis.[4][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell growth and survival. Imidazole compounds have been reported to modulate this pathway, contributing to their cytotoxic effects.
-
VEGFR-2 and B-Raf Inhibition: Specific imidazole thione derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and B-Raf kinase, both of which are important targets in cancer therapy.[6][7][8]
-
-
Induction of Oxidative Stress: Some imidazole compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4] This can be linked to the modulation of the Keap1-Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[9][10][11]
-
DNA Intercalation and Topoisomerase II Inhibition: Certain imidazole-2-thione derivatives have been found to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis.[2]
Experimental Protocols
The following section provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of imidazole thione compounds. It is recommended to use a multi-assay approach to obtain a comprehensive understanding of the compound's cytotoxic profile.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole thione compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance (from wells with medium only) from the absorbance of the treated and control wells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.[1][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, typically using a white-walled 96-well plate for luminescence assays.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Addition: Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7. Normalize the results to the vehicle-treated control.
Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels. Non-fluorescent DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a black-walled, clear-bottom 96-well plate.
-
Incubation: Incubate the plate for the desired exposure time.
-
DCFDA Loading: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10-50 µM DCFDA solution in PBS or serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[17]
-
Wash: Remove the DCFDA solution and wash the cells once with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. A positive control, such as hydrogen peroxide, should be included.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[19][20]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a black-walled, clear-bottom 96-well plate.
-
Incubation: Incubate the plate for the desired exposure time.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.[19]
-
Wash: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant and wash the cells twice with assay buffer.[19]
-
Fluorescence Measurement: Add 100 µL of assay buffer to each well and measure the fluorescence intensity for both JC-1 aggregates (red; Ex/Em ~560/595 nm) and monomers (green; Ex/Em ~485/535 nm) using a microplate reader.[20]
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization. A positive control, such as the uncoupler FCCP, should be included.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Imidazole Thione Derivatives (IC₅₀ Values in µM)
| Compound | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| Imidazole Thione A | 12.5 ± 1.8 | 25.3 ± 3.1 | 8.7 ± 0.9 |
| Imidazole Thione B | 5.2 ± 0.6 | 10.1 ± 1.2 | 3.4 ± 0.4 |
| Positive Control | 0.8 ± 0.1 | 1.5 ± 0.2 | 0.5 ± 0.07 |
Table 2: Mechanistic Evaluation of Imidazole Thione B (at IC₅₀ concentration)
| Assay | Fold Change vs. Control |
| Caspase-3/7 Activity | 4.2 ± 0.5 |
| ROS Production | 2.8 ± 0.3 |
| Mitochondrial Membrane Potential (Red/Green Ratio) | 0.4 ± 0.05 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Workflow for evaluating imidazole thione cytotoxicity.
Imidazole thione-induced apoptosis signaling pathway.
Kinase inhibition by imidazole thiones.
Oxidative stress pathway involving imidazole thiones.
References
- 1. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 2. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study [mdpi.com]
- 9. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. abcam.com [abcam.com]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. 101.200.202.226 [101.200.202.226]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Topoisomerase II Inhibition Studies
Compound: Ethyl (±)-3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate Einecs No: 284-627-7 CAS No: 84946-23-6
Disclaimer: To date, no specific studies have been published in the peer-reviewed scientific literature detailing the direct use of Einecs 284-627-7 in topoisomerase II inhibition studies. The following application notes and protocols are therefore provided as a generalized framework for researchers and scientists interested in evaluating the potential topoisomerase II inhibitory activity of this compound. The methodologies are based on established assays for characterizing topoisomerase II inhibitors and studies on related imidazole-based compounds.
Introduction
Topoisomerase II is a critical nuclear enzyme involved in managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation. By introducing transient double-strand breaks in the DNA, the enzyme allows for the passage of another DNA strand, thereby resolving knots and tangles. This mechanism makes topoisomerase II a key target for anticancer drug development. Many clinically used chemotherapeutic agents function by inhibiting topoisomerase II, leading to the accumulation of DNA damage and subsequent cell death in rapidly dividing cancer cells.
The compound, ethyl (±)-3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate, belongs to the imidazole class of heterocyclic compounds. Various derivatives of imidazole have been investigated for their potential as anticancer agents, with some demonstrating inhibitory activity against topoisomerase II. These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound as a potential topoisomerase II inhibitor.
Potential Mechanism of Action
Based on the general mechanism of topoisomerase II inhibitors, this compound could potentially act through one of two primary modes:
-
Topoisomerase II Poisons: These agents stabilize the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA double-strand breaks.
-
Topoisomerase II Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without stabilizing the DNA-enzyme complex. They may inhibit ATP binding or hydrolysis, which is essential for the catalytic cycle of the enzyme.
The experimental protocols outlined below are designed to investigate these potential mechanisms.
Data Presentation: Hypothetical Quantitative Data
The following tables are templates to illustrate how quantitative data from topoisomerase II inhibition studies could be presented. The values provided are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 1: In Vitro Topoisomerase II Decatenation Assay - IC50 Values
| Compound | IC50 (µM) | Positive Control (Etoposide) IC50 (µM) |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] |
| Example Value | 5.2 | 1.5 |
Table 2: Cellular DNA Damage Assay (e.g., Comet Assay) - Olive Tail Moment
| Treatment | Concentration (µM) | Mean Olive Tail Moment (± SEM) |
| Vehicle Control (DMSO) | - | [Insert Experimental Value] |
| This compound | 1 | [Insert Experimental Value] |
| 5 | [Insert Experimental Value] | |
| 10 | [Insert Experimental Value] | |
| Positive Control (Etoposide) | 10 | [Insert Experimental Value] |
| Example Values | ||
| Vehicle Control (DMSO) | - | 1.2 ± 0.3 |
| This compound | 1 | 3.5 ± 0.6 |
| 5 | 8.9 ± 1.1 | |
| 10 | 15.4 ± 2.3 | |
| Positive Control (Etoposide) | 10 | 20.1 ± 2.8 |
Experimental Protocols
In Vitro Topoisomerase II Decatenation Assay
This assay is a primary method to screen for topoisomerase II inhibitors. It measures the ability of a compound to inhibit the enzyme's function of decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
This compound stock solution (dissolved in DMSO)
-
Etoposide (positive control)
-
Nuclease-free water
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction volume:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
1 µL of this compound at various concentrations (or DMSO for vehicle control and etoposide for positive control)
-
x µL of nuclease-free water to bring the volume to 19 µL
-
-
Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire volume of each reaction mixture into the wells of the prepared agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and capture an image.
-
Analyze the results:
-
No enzyme control: A single band of catenated kDNA at the top of the gel.
-
Enzyme control (no inhibitor): Decatenated DNA minicircles migrating into the gel.
-
Inhibitor-treated samples: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and a corresponding increase in the catenated DNA band.
-
Cellular DNA Damage Assessment (Comet Assay)
This assay, also known as single-cell gel electrophoresis, measures DNA double-strand breaks in individual cells, which is a hallmark of topoisomerase II poisons.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Etoposide
-
Phosphate-buffered saline (PBS)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, DAPI)
-
Microscope slides (pre-coated)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (etoposide) for a defined period (e.g., 1-4 hours).
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind.
-
Apply an electric field. The negatively charged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize the slides and stain the DNA.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Quantify the DNA damage using comet assay software, which typically measures parameters like tail length, percentage of DNA in the tail, and the Olive tail moment.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential mechanism of Topoisomerase II inhibition by this compound.
Caption: Workflow for the in vitro Topoisomerase II decatenation assay.
Application Notes and Protocols for Assessing the Anti-HIV Activity of Imidazole-2-thione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. Imidazole-2-thione derivatives have emerged as a promising class of heterocyclic compounds with potential anti-HIV activity.[1][2] This application note provides a comprehensive set of protocols for the preliminary assessment of the anti-HIV-1 activity of novel imidazole-2-thione derivatives. The described methodologies focus on determining the cytotoxicity, viral replication inhibition, and the likely mechanism of action of these compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][3][4]
Experimental Workflow
The overall workflow for assessing the anti-HIV activity of imidazole-2-thione derivatives involves a multi-step process. This process begins with the evaluation of the compound's toxicity in a relevant cell line, followed by the determination of its efficacy in inhibiting viral replication. Finally, a specific enzyme inhibition assay is performed to elucidate the compound's mechanism of action.
Data Presentation
Quantitative data from the assays should be summarized in a clear and structured table to facilitate the comparison of different imidazole-2-thione derivatives. The key parameters to be presented are the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.[5]
Table 1: Anti-HIV-1 Activity and Cytotoxicity of Imidazole-2-thione Derivatives
| Compound ID | CC50 (µM) [a] | EC50 (µM) [b] | SI [c] | IC50 (µM) [d] |
| Derivative 1 | >100 | 5.2 | >19.2 | 1.5 |
| Derivative 2 | 85.3 | 2.1 | 40.6 | 0.8 |
| Derivative 3 | >100 | 15.8 | >6.3 | 7.9 |
| Nevirapine [e] | >100 | 0.15 | >667 | 0.1 |
[a] 50% cytotoxic concentration, determined by MTT assay on uninfected MT-4 cells. [b] 50% effective concentration, determined by p24 antigen inhibition in HIV-1 infected MT-4 cells. [c] Selectivity Index (CC50/EC50). [d] 50% inhibitory concentration, determined by a cell-free reverse transcriptase inhibition assay. [e] Reference non-nucleoside reverse transcriptase inhibitor.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells. It is crucial to perform this assay in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to cell death.[6]
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Imidazole-2-thione derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the imidazole-2-thione derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the cells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control. The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
Anti-HIV-1 Replication Assay (p24 Antigen ELISA)
This assay measures the ability of the test compounds to inhibit HIV-1 replication in a cell-based model by quantifying the amount of viral p24 capsid protein produced.[5][7][8]
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
Complete RPMI-1640 medium
-
Imidazole-2-thione derivatives
-
Commercially available HIV-1 p24 antigen ELISA kit
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of the imidazole-2-thione derivatives in complete medium.
-
Add 50 µL of the diluted compounds to the cells.
-
Immediately infect the cells with 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of p24 inhibition for each compound concentration relative to the virus control. The EC50 value is determined as the compound concentration that inhibits p24 production by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This cell-free assay determines the direct inhibitory effect of the imidazole-2-thione derivatives on the enzymatic activity of HIV-1 reverse transcriptase. A colorimetric assay is a safer and more convenient alternative to radioactive methods.[3][7][9]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Commercially available non-radioactive RT assay kit (e.g., using incorporation of DIG- and Biotin-labeled dUTPs)
-
Imidazole-2-thione derivatives
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial colorimetric RT assay kit.
-
In brief, prepare serial dilutions of the imidazole-2-thione derivatives.
-
In a microplate well, combine the reaction buffer, template/primer (e.g., poly(A) x oligo(dT)15), labeled nucleotides (e.g., DIG-dUTP and Biotin-dUTP), and the test compound.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the reaction mixture according to the kit's protocol (e.g., 1 hour at 37°C).
-
Stop the reaction and transfer the mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Detect the incorporated digoxigenin-labeled nucleotides using an anti-DIG-peroxidase conjugate and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is the compound concentration that inhibits RT activity by 50%.
Mechanism of Action: Inhibition of Reverse Transcription
Imidazole-2-thione derivatives are proposed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into double-stranded DNA, a critical step in the HIV replication cycle.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of imidazole-2-thione derivatives as potential anti-HIV agents. By systematically assessing cytotoxicity, antiviral efficacy, and the specific inhibition of reverse transcriptase, researchers can efficiently identify promising lead compounds for further development in the fight against HIV/AIDS.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.com [scientificlabs.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. PharmaOnco™ Reverse Transcriptase Assay, colorimetric - Creative Biolabs [creative-biolabs.com]
- 9. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Chiral Ligands for Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key chiral ligands used in asymmetric catalysis. The synthesis of these ligands is crucial for the development of enantioselective catalytic processes, which are fundamental in modern organic synthesis and drug development. The protocols outlined below are based on established and reliable synthetic methods, offering a guide for researchers in the field.
Introduction to Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis relies on the use of chiral catalysts to stereoselectively produce one enantiomer of a product over the other. The cornerstone of these catalysts is the chiral ligand, which coordinates to a metal center and creates a chiral environment that dictates the stereochemical outcome of the reaction. The development of novel and efficient chiral ligands is a continuous effort in chemical research, aiming to improve enantioselectivity, catalytic activity, and substrate scope. This document focuses on the practical synthesis of several classes of privileged chiral ligands.
Synthesis of Axially Chiral Diphosphine Ligands: (R)-BINAP
(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a Nobel Prize-winning chiral ligand renowned for its effectiveness in a variety of asymmetric transformations, particularly hydrogenation reactions.[1][2] Its axial chirality arises from restricted rotation around the C-C bond connecting the two naphthalene rings.
Experimental Protocol: Two-Step Synthesis of (R)-BINAP from (R)-(+)-1,1'-Bi-2-naphthol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Step A: Preparation of (R)-(+)-1,1'-bi-2-naphthol ditriflate
-
To an oven-dried 100-mL single-necked flask equipped with a magnetic stir bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol, >99% ee).
-
Add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.
-
After the addition, allow the reaction to stir at room temperature overnight (approximately 17 hours).
-
Add hexane (60 mL) to the reaction mixture and filter it through a pad of silica gel (50 g in a 150-mL sintered glass funnel).
-
Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).
-
Concentrate the filtrate under reduced pressure to yield the ditriflate as a white solid (15.4 g, 94% yield).[3]
Step B: Preparation of (R)-(+)-BINAP
-
To an oven-dried 250-mL single-necked flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol).
-
Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.
-
Heat the resulting dark red solution to 100°C for 30 minutes.
-
Add a solution of the (R)-binaphthol ditriflate (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous DMF (40 mL) to the reaction mixture.
-
Add three additional portions of diphenylphosphine (3 x 2.0 mL) at 1, 3, and 7 hours.
-
Continue heating at 100°C for 2-3 days until the ditriflate is consumed (monitored by TLC or LC).
-
Cool the dark brown solution to -15 to -20°C and stir for 2 hours.
-
Filter the resulting precipitate, wash with cold methanol (2 x 20 mL), and dry under vacuum to afford (R)-(+)-BINAP as a white to off-white crystalline solid (9.6 g, 77% yield).[3]
Diagram of (R)-BINAP Synthesis Workflow
Caption: Synthetic workflow for (R)-BINAP.
Synthesis of Chiral Salen Ligands: Jacobsen's Catalyst
Jacobsen's catalyst, a manganese-salen complex, is a highly effective catalyst for the enantioselective epoxidation of unfunctionalized alkenes.[4][5] The synthesis involves the preparation of the salen ligand followed by metalation.
Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst
This protocol is a three-step process starting from a mixture of 1,2-diaminocyclohexane isomers.[5][6]
Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane
-
Resolve the mixture of 1,2-diaminocyclohexane isomers by crystallization with L-tartaric acid to obtain the (R,R)-enantiomer.[5] This step is crucial for establishing the chirality of the final catalyst.
Step 2: Synthesis of the Salen Ligand: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
-
In a round-bottom flask, dissolve the resolved (R,R)-1,2-diaminocyclohexane in absolute ethanol.
-
Add 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde to the solution.
-
Heat the mixture to reflux for 20 minutes.
-
Cool the solution to room temperature and then in an ice bath to induce crystallization of the yellow salen ligand.
-
Collect the solid by suction filtration, wash with cold ethanol, and dry.
Step 3: Synthesis of (R,R)-Jacobsen's Catalyst
-
In a three-neck flask equipped with a reflux condenser, dissolve the synthesized salen ligand (1.0 g) in absolute ethanol (25 mL) and heat to reflux for 20 minutes.
-
Add solid manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.
-
Reflux for an additional 30 minutes.
-
Bubble air through the solution at a slow rate while continuing to reflux for 1 hour to oxidize the Mn(II) to Mn(III).
-
Add solid lithium chloride and continue to reflux for another 30 minutes.
-
Cool the reaction mixture, and collect the brown solid catalyst by suction filtration.
-
Wash the solid with water and then ethanol, and dry to obtain the final product.[6]
Diagram of Jacobsen's Catalyst Synthesis Workflow
Caption: Synthetic workflow for Jacobsen's Catalyst.
Performance Data in Asymmetric Catalysis
The efficacy of chiral ligands is quantified by the enantiomeric excess (ee) of the product, along with the chemical yield and turnover number (TON) or turnover frequency (TOF). The following tables summarize representative performance data for the ligands discussed.
Table 1: Performance of (R)-BINAP-Ru Catalysts in Asymmetric Hydrogenation
| Substrate | Product | Catalyst System | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | [RuCl((R)-BINAP)(p-cymene)]Cl | >99 | 98 (R) | [7] |
| β-Keto ester | Chiral β-hydroxy ester | Ru(OAc)₂((R)-BINAP) | 100 | 99 (R) | [8] |
| Dibenzo[b,f][3][9]oxazepine | Chiral amine | RuCl₂((R)-BINAP)(dmf)n | up to 99 | up to 99 | [10] |
Table 2: Performance of (R,R)-Jacobsen's Catalyst in Asymmetric Epoxidation
| Substrate | Product | Oxidant | Yield (%) | ee (%) | Reference |
| cis-β-Methylstyrene | (1R,2S)-1-Phenyl-1,2-epoxypropane | m-CPBA | 64 | 92 | [4] |
| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide | NaOCl | 85 | >97 | [5] |
| Styrene | Styrene oxide | NaOCl | 75 | 90 | [5] |
Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands
Chiral N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in asymmetric catalysis.[9][11] Their strong σ-donating properties and tunable steric bulk make them highly effective in a range of transition-metal-catalyzed reactions. The synthesis of chiral NHC precursors, typically imidazolium or imidazolinium salts, is the key step.
Generalized Protocol for the Synthesis of Chiral Imidazolium Salts
-
Diamine Synthesis: Start with a chiral amino acid or another readily available chiral starting material to synthesize a chiral 1,2-diamine.
-
Formimidamide Formation: React the chiral diamine with triethyl orthoformate to form the corresponding formimidamide.
-
Cyclization and N-Alkylation: Treat the formimidamide with an appropriate alkyl halide (R-X) to induce cyclization and form the N-alkylated imidazolium salt.
-
Purification: The resulting imidazolium salt can be purified by recrystallization or column chromatography.
Diagram of a Catalytic Cycle: Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Conclusion
The synthesis of chiral ligands is a fundamental aspect of asymmetric catalysis. The protocols and data presented here for BINAP, Jacobsen's catalyst, and NHC ligands provide a practical starting point for researchers. The ability to reliably synthesize these and other chiral ligands is essential for the continued development of new and improved asymmetric transformations in academic and industrial settings. Careful execution of these synthetic procedures and thorough characterization of the resulting ligands are paramount to achieving high levels of enantioselectivity in catalytic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Thioxo-imidazole-4-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of ethyl 2-thioxo-imidazole-4-carboxylates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of ethyl 2-thioxo-imidazole-4-carboxylate, starting from glycine.
Problem: Low Yield in the Synthesis of Acetyl Glycine Ethyl Ester (Step 2)
Question: My yield of acetyl glycine ethyl ester is significantly lower than the reported 83.3%. What are the possible causes and solutions?
Answer:
Low yields in this esterification step can often be attributed to incomplete reaction or issues with the catalyst. Here are some potential causes and troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction is refluxed for a minimum of 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material (acetyl glycine).
-
Insufficient Mixing: Vigorous stirring is crucial to ensure proper contact between the reactants and the solid resin catalyst.[1]
-
-
Catalyst Inactivation:
-
Moisture: The ion exchange resin can be deactivated by excess water. Ensure that the ethanol used is of an appropriate grade and that the resin has been properly stored.
-
Resin Quality: The efficiency of the cation exchange resin can degrade over time. If you suspect the resin is old or has been used multiple times, consider using fresh resin.
-
-
Work-up Issues:
-
Incomplete Extraction: Ensure all the product is recovered from the reaction mixture. After filtering off the resin, wash it with a small amount of ethanol to recover any adsorbed product.
-
Loss during Concentration: Be cautious when removing the solvent under vacuum. Overheating can lead to product decomposition.
-
Problem: The Reaction Mixture Becomes Too Viscous and Stops Stirring During the Condensation Step (Step 3)
Question: During the addition of acetyl glycine ethyl ester to the NaH/methyl formate mixture, my reaction becomes a thick, unstirrable mass. How can I prevent this?
Answer:
This is a common issue in this step due to the formation of a viscous sodium salt intermediate.[1] Here’s how you can manage it:
-
Solvent Volume: Increase the volume of the solvent (toluene) to improve the stirrability of the slurry. A more dilute reaction mixture is less likely to become excessively thick.
-
Rate of Addition: A slow, dropwise addition of the acetyl glycine ethyl ester solution is critical. This allows for better heat dissipation and prevents the rapid formation of a large amount of precipitate at once.
-
Efficient Stirring: Use a high-torque mechanical stirrer instead of a magnetic stir bar. This will provide more robust agitation to handle the thickening mixture.
-
Temperature Control: Maintain the reaction temperature between 15°C and 19°C during the addition of methyl formate and at 0°C during the addition of the acetyl glycine ethyl ester solution.[1] Deviations can lead to uncontrolled reaction rates and precipitation.
Problem: Low Yield and/or Impure Product in the Final Cyclization Step (Step 4)
Question: I am getting a low yield (below 30%) and a discolored product after the cyclization with potassium thiocyanate and subsequent work-up. What can I do to improve this?
Answer:
This crucial cyclization step is sensitive to several factors that can impact both yield and purity.
-
Temperature Control:
-
Incomplete Reaction:
-
Use TLC to monitor the reaction's progress. If the starting material is still present after 4 hours, consider extending the reaction time.
-
-
Side Reactions:
-
Overheating or prolonged reaction times can lead to the formation of byproducts. Stick to the recommended temperature and time as closely as possible.
-
-
Purification:
-
Recrystallization Solvent: The protocol suggests recrystallization from ethanol.[1] If you are still getting impurities, consider trying other solvent systems (e.g., ethanol/water mixtures, isopropanol).
-
Washing: Thoroughly wash the crude product with cold water after filtration to remove any remaining salts or water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of ethyl 2-thioxo-imidazole-4-carboxylate using this method?
A1: Based on the reported yields for each step, the overall theoretical yield is approximately 23%.[1] However, this can vary significantly depending on the experimental execution and optimization of each step.
Q2: Can I use a different base for the condensation step (Step 3)?
A2: While other strong bases like potassium tert-butoxide could potentially be used, sodium hydride (NaH) is specifically cited in the protocol.[1] If you choose to use a different base, you will need to optimize the reaction conditions, including solvent and temperature, as the reactivity and solubility of the resulting salts may differ.
Q3: My final product is a brownish color instead of a light yellow solid. What could be the cause?
A3: A brownish color often indicates the presence of impurities, which could arise from several sources:
-
Carryover from previous steps: Ensure that the intermediates from the preceding steps are sufficiently pure.
-
Decomposition: Overheating during any of the reaction steps or during solvent removal can lead to decomposition and the formation of colored byproducts.
-
Oxidation: The thiol group is susceptible to oxidation. While the final product is a thioxo tautomer, exposure to air for extended periods, especially at elevated temperatures, can lead to disulfide formation or other oxidative side products.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used to confirm the structure and purity of the ethyl 2-thioxo-imidazole-4-carboxylate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
Experimental Protocols
Synthesis of Ethyl 2-Thioxo-imidazole-4-carboxylate
This synthesis is a four-step process starting from glycine.
Step 1: Synthesis of Acetyl Glycine
-
Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a flask.
-
While stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in batches.
-
Continue stirring at 20°C for 2 hours after the addition is complete.
-
Freeze the reaction mixture overnight.
-
Collect the precipitated solid by filtration and wash with a small amount of ice water.
-
Concentrate the filtrate under reduced pressure, dissolve the residue in hot water, cool, and filter to collect a second crop of the product.
-
Dry the combined solids to obtain acetyl glycine. (Expected yield: 86.8%).[1]
Step 2: Synthesis of Acetyl Glycine Ethyl Ester
-
To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.
-
Stir the mixture vigorously and heat to reflux for 3 hours.
-
Cool the mixture to room temperature and filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to precipitate the product.
-
Filter and dry the solid to obtain acetyl glycine ethyl ester. (Expected yield: 83.3%).[1]
Step 3: Synthesis of the Condensate (Intermediate for Cyclization)
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 2.6 g of 60% NaH (0.065 mol) and 15 mL of toluene.
-
Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.
-
Cool the resulting slurry to 0°C in an ice bath.
-
Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.
-
Allow the reaction mixture to warm to room temperature and let it stand overnight. The mixture will become a thick, gray, viscous condensate.[1]
Step 4: Synthesis of Ethyl 2-Thioxo-imidazole-4-carboxylate
-
Dissolve the gray condensate from the previous step in 21.6 g of ice water.
-
Separate the aqueous layer and wash the toluene layer with the remaining ice water.
-
Combine the aqueous layers in a 100 mL round-bottom flask.
-
Add 6.8 g (0.07 mol) of solid potassium thiocyanate.
-
Slowly add 13.5 g (0.125 mol) of concentrated hydrochloric acid at 0°C.
-
After the addition, heat the mixture to 55°C-60°C and maintain this temperature with stirring for 4 hours.
-
Cool the reaction mixture and concentrate it to remove any residual toluene.
-
Freeze the mixture overnight to precipitate the crude product.
-
Filter to collect the crude solid and recrystallize from ethanol to obtain a light yellow solid. (Expected yield: 32.9%).[1]
Data Presentation
Table 1: Summary of Reactants and Yields for the Synthesis of Ethyl 2-Thioxo-imidazole-4-carboxylate
| Step | Product | Starting Materials | Key Reagents | Solvent | Reported Yield (%) |
| 1 | Acetyl Glycine | Glycine | Acetic Anhydride | Water | 86.8 |
| 2 | Acetyl Glycine Ethyl Ester | Acetyl Glycine | Cation Exchange Resin | Ethanol | 83.3 |
| 3 | Condensate | Acetyl Glycine Ethyl Ester, Methyl Formate | Sodium Hydride | Toluene | - |
| 4 | Ethyl 2-Thioxo-imidazole-4-carboxylate | Condensate | Potassium Thiocyanate, HCl | Water | 32.9 |
Visualizations
Caption: Workflow for the synthesis of ethyl 2-thioxo-imidazole-4-carboxylate.
References
Technical Support Center: Purification of Fluorophenyl Imidazole Thione Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorophenyl imidazole thione compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of fluorophenyl imidazole thione compounds.
Q1: My crude fluorophenyl imidazole thione product is an oil and won't solidify. How can I induce crystallization?
A1: Oiling out during crystallization is a common issue. Here are several troubleshooting steps:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the cooled, supersaturated solution.
-
Solvent System Modification:
-
Increase Polarity Gradually: If your compound is in a non-polar solvent, try adding a more polar co-solvent (e.g., adding ethyl acetate to a hexane solution) dropwise until turbidity is observed, then allow it to slowly cool.
-
Decrease Polarity Gradually: Conversely, if your compound is in a polar solvent, a less polar co-solvent can be added. For example, water can be slowly added to an ethanol or dioxane solution.[1]
-
-
Reduced Temperature: Cool the solution to a lower temperature (e.g., 0 °C or -20 °C) to decrease solubility and promote precipitation. Be aware that this may also cause impurities to precipitate.
-
Concentration Adjustment: Your solution may be too dilute or too concentrated. Try slowly evaporating the solvent to increase the concentration or, if the solution is too concentrated, add more solvent and then cool slowly.
Q2: I'm observing persistent impurities in my NMR spectrum after recrystallization. What are my next steps?
A2: If recrystallization is insufficient, consider the following:
-
Alternative Solvent Systems: The impurity may have similar solubility to your product in the chosen solvent. Experiment with different solvent systems for recrystallization. A good solvent will dissolve the compound when hot but have low solubility when cold, while the impurity remains soluble at all temperatures or is insoluble even when hot.
-
Activated Carbon Treatment: Colored impurities or highly polar, non-volatile impurities can sometimes be removed by treating a hot solution of your crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon.
-
Column Chromatography: For difficult-to-separate impurities, column chromatography is the most effective method.
-
Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.
-
Mobile Phase: A solvent system (eluent) of appropriate polarity should be chosen. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The optimal solvent system can be determined by thin-layer chromatography (TLC).
-
-
Washing: If the impurity is soluble in a solvent in which your product is not, you can wash the solid product with that solvent. For example, washing with cold diethyl ether can remove non-polar impurities.
Q3: My yield is very low after purification. How can I improve it?
A3: Low recovery can be due to several factors throughout the purification process:
-
Recrystallization:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can improve yields.
-
-
Column Chromatography:
-
Improper Eluent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute from the column at all. Optimize the mobile phase using TLC.
-
Column Overloading: Using too much crude product for the amount of stationary phase can lead to poor separation and product loss. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
-
Product Handling: Be mindful of mechanical losses during transfers between flasks and on filtration apparatus.
Data Presentation
The following table summarizes purification data for representative fluorophenyl imidazole thione compounds and related structures found in the literature.
| Compound ID | Chemical Name | Recrystallization Solvent | Yield (%) | Melting Point (°C) |
| 4a | (E)-1-(Benzylideneamino)-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione | Dioxane | 78 | 121–123 |
| 4b | (E)-5-(4-Chlorophenyl)-1-(2-hydroxybenzylideneamino)-1H-imidazole-2(3H)-thione | Ethanol/H₂O (3:1) | 79 | 128–130 |
| 4c | (E)-1-(5-Bromo-2-hydroxybenzylideneamino)-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione | Ethanol/H₂O (3:1) | 78 | 191–193 |
| 4d | (E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione | Ethanol/H₂O (3:1) | 81 | 151–153 |
| - | 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione | Not specified | - | 207-209 |
| - | 1-(3-Fluorophenyl)imidazoline-2-thione | Not specified | - | 162 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general method for the recrystallization of fluorophenyl imidazole thione compounds.
-
Solvent Selection: Choose an appropriate solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for these compounds include dioxane and ethanol/water mixtures.[1][2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip) to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon if used). This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.
Visualizations
Diagram 1: General Purification Workflow
References
Technical Support Center: Overcoming Solubility Challenges of Einecs 284-627-7 in Aqueous Buffers
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Einecs 284-627-7 (ethyl-(±)-3-[1-(4-fluorophenyl)ethyl]-2-tioxo-2,3-dihydro-1H-imidazole-4-carboxylate) in aqueous buffers. Given the limited publicly available solubility data for this specific compound, this guide offers general principles and illustrative examples applicable to compounds with similar structural features.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is identified as ethyl-(±)-3-[1-(4-fluorophenyl)ethyl]-2-tioxo-2,3-dihydro-1H-imidazole-4-carboxylate. Its chemical structure contains several hydrophobic (water-repelling) components, including a fluorophenyl group, an ethyl group, and a thioxo-imidazole core. These features contribute to its low intrinsic solubility in water-based solutions like physiological buffers.
Q2: I am observing precipitation of the compound during my experiment. What are the likely causes?
Precipitation can occur due to several factors:
-
Exceeding Solubility Limit: The concentration of your compound in the buffer may be higher than its maximum solubility.
-
pH Shift: Changes in the pH of the buffer during the experiment can alter the ionization state of the compound, affecting its solubility.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of some compounds.
-
Interaction with Other Components: The compound may interact with other molecules in your experimental setup (e.g., proteins, salts), leading to precipitation.
-
Solvent Carryover: If the compound is first dissolved in an organic solvent, adding it to the aqueous buffer too quickly or in too high a volume can cause it to crash out of solution.
Q3: Can I use DMSO to dissolve this compound? What are the potential issues?
Dimethyl sulfoxide (DMSO) is a common organic solvent used to dissolve hydrophobic compounds. While it can be effective, there are important considerations:
-
Final Concentration: The final concentration of DMSO in your aqueous buffer should be kept to a minimum (typically <1%, and ideally <0.1%) as it can be toxic to cells and may interfere with biological assays.
-
Precipitation upon Dilution: The compound may precipitate when the DMSO stock solution is diluted into the aqueous buffer. To mitigate this, add the DMSO stock to the buffer slowly while vortexing.
-
Control Experiments: Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Initial Solubility Assessment
Before proceeding with extensive experiments, it is crucial to determine the approximate solubility of this compound in your specific aqueous buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a concentration range.
-
Add a small, fixed volume of each DMSO dilution to your aqueous buffer in a 96-well plate (e.g., 2 µL of DMSO stock into 198 µL of buffer). This should be done in triplicate.
-
Shake the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a plate reader (at a wavelength such as 620 nm). The concentration at which turbidity significantly increases corresponds to the kinetic solubility limit.
Strategies for Enhancing Solubility
If the solubility of this compound in your primary buffer is insufficient, consider the following strategies. It is recommended to test these systematically to find the optimal conditions for your specific application.
1. pH Adjustment
The imidazole moiety in the compound's structure has a pKa that may allow for increased solubility at a specific pH.
Experimental Protocol: pH-Dependent Solubility
-
Prepare a series of your aqueous buffer with varying pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments).
-
Add a fixed amount of solid this compound to each buffer solution to create a supersaturated solution.
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Equilibrate the solutions by shaking or stirring for an extended period (e.g., 24-48 hours) at a constant temperature.
-
Filter or centrifuge the solutions to remove undissolved solid.
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Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Illustrative Data (Hypothetical):
| pH | Solubility (µg/mL) |
| 5.0 | 5.2 |
| 6.0 | 8.1 |
| 7.0 | 12.5 |
| 7.4 | 15.3 |
| 8.0 | 10.8 |
| 9.0 | 7.9 |
Note: This data is for illustrative purposes only.
2. Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous buffer.
Experimental Protocol: Co-solvent Screening
-
Prepare your primary aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 5%, 10% of ethanol, propylene glycol, or PEG 400).
-
Determine the solubility of this compound in each co-solvent mixture using the kinetic or equilibrium solubility methods described above.
-
Validate the compatibility of the chosen co-solvent and its final concentration with your experimental system (e.g., cell viability assay).
Illustrative Data (Hypothetical):
| Co-solvent (in Buffer pH 7.4) | Concentration | Solubility (µg/mL) |
| None | 0% | 15.3 |
| Ethanol | 5% | 45.8 |
| Propylene Glycol | 5% | 62.1 |
| PEG 400 | 5% | 78.5 |
Note: This data is for illustrative purposes only.
3. Formulation with Excipients
Excipients such as surfactants and cyclodextrins can be used to improve solubility.
-
Surfactants: Molecules like Tween® 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.
Experimental Protocol: Excipient Formulation
-
Prepare stock solutions of the chosen excipient in your aqueous buffer at various concentrations.
-
Add this compound to each excipient solution and determine the solubility as previously described.
-
Ensure the excipient does not interfere with your assay.
Illustrative Data (Hypothetical):
| Excipient (in Buffer pH 7.4) | Concentration | Solubility (µg/mL) |
| None | 0% | 15.3 |
| Tween® 80 | 0.1% | 55.2 |
| HP-β-CD | 2% (w/v) | 95.7 |
Note: This data is for illustrative purposes only.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a systematic approach to addressing solubility issues.
Caption: A flowchart for systematically improving the solubility of a compound.
Hypothetical Signaling Pathway Involvement
Many imidazole-containing compounds are developed as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a compound like this compound might act as an inhibitor of a key kinase.
Caption: A hypothetical MAP Kinase pathway with potential inhibition by this compound.
By following these guidelines and systematically exploring the suggested strategies, researchers can overcome the solubility challenges associated with this compound and similar compounds, enabling successful and reproducible experiments.
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of imidazole-2-thiones.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of imidazole-2-thiones in a question-and-answer format.
Question: My N-alkylation reaction is resulting in a mixture of N- and S-alkylated products. How can I improve the selectivity for N-alkylation?
Answer: Achieving regioselectivity between N-alkylation and S-alkylation is a common challenge. The outcome is influenced by several factors, including the choice of base, solvent, and alkylating agent.
-
Hard and Soft Acids and Bases (HSAB) Principle: The sulfur atom is a soft nucleophile, while the nitrogen atom is a harder nucleophile. Therefore, using a "hard" alkylating agent (e.g., dimethyl sulfate, methyl iodide) tends to favor N-alkylation, while a "soft" alkylating agent might favor S-alkylation.
-
Reaction Conditions:
-
Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can favor N-alkylation by generating the imidazolide anion.
-
Solvent: Polar aprotic solvents like DMF can also promote N-alkylation.
-
Phase Transfer Catalysis (PTC): In some cases, PTC conditions have been shown to lead exclusively to S-alkylation of related thiones, so it is a factor to consider and potentially avoid if N-alkylation is the desired outcome.
-
Question: I am observing the formation of both N1- and N3-alkylated isomers in my unsymmetrically substituted imidazole-2-thione. How can I control this regioselectivity?
Answer: The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric effects.[1]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will deactivate the adjacent nitrogen atom, making the more distant nitrogen more nucleophilic and thus more likely to be alkylated.[1]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1]
-
Protecting Groups: In complex syntheses, using a protecting group on one of the nitrogen atoms can be an effective strategy to ensure selective alkylation at the desired position.
Question: My reaction is proceeding very slowly or not going to completion. What can I do to improve the reaction rate and yield?
Answer: Several factors can contribute to slow reaction rates and low yields.
-
Heating Method: Microwave irradiation has been shown to significantly accelerate N-alkylation reactions, often reducing reaction times from hours to minutes and increasing yields compared to conventional heating.[2][3][4]
-
Base and Solvent: Ensure that the chosen base is strong enough to deprotonate the imidazole-2-thione effectively. The combination of a strong base like KOH on alumina or NaH in a suitable solvent like DMF or THF is often effective.[5]
-
Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Temperature: Increasing the reaction temperature can improve the rate, but it may also lead to the formation of side products. Optimization is key. For instance, N-alkylation of imidazoles has been carried out at temperatures ranging from room temperature to 140°C.
Question: I am having difficulty purifying my N-alkylated product from the reaction mixture. What are some common purification challenges and solutions?
Answer: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, and S-alkylated byproducts.
-
Chromatography: Column chromatography is a common method for separating isomers. Careful selection of the stationary and mobile phases is critical.
-
Crystallization: If the desired product is a solid, recrystallization can be an effective purification technique.
-
Deacetylation during Alkylation: In some cases, if the starting material has an acetyl group, it might be lost during alkylation in the presence of a base, leading to a mixture of products. Monitoring the reaction by TLC or LC-MS can help identify such issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the N-alkylation of imidazole-2-thiones?
A1: Typically, you will start with a pre-formed imidazole-2-thione derivative and an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or a dialkyl sulfate.
Q2: Which bases are commonly used for the N-alkylation of imidazole-2-thiones?
A2: Common bases include strong, non-nucleophilic bases like sodium hydride (NaH), potassium hydroxide (KOH) often supported on alumina, and potassium carbonate (K2CO3). The choice of base can influence the reaction's efficiency and selectivity.
Q3: What solvents are recommended for this reaction?
A3: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetone are frequently used. The choice of solvent can affect the solubility of the reactants and the reaction rate.
Q4: Can microwave synthesis be used for the N-alkylation of imidazole-2-thiones?
A4: Yes, microwave-assisted synthesis is a highly effective method for this transformation. It generally leads to shorter reaction times, higher yields, and is considered a greener chemistry approach.[2][3][4]
Q5: How can I confirm the structure of my N-alkylated imidazole-2-thione and determine the site of alkylation?
A5: Spectroscopic techniques are essential for structure elucidation. 1H NMR, 13C NMR, and mass spectrometry are routinely used. For determining the regioselectivity of alkylation (N1 vs. N3), 2D NMR techniques like NOESY and HMBC can be very informative.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Alkylation Reactions
| Product | Conventional Method Time (h) | Conventional Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) | Reference |
| Benzotriazole Derivative 1 | 4 | 68 | 5 | 75 | [4] |
| Benzotriazole Derivative 2 | 6 | 72 | 8 | 85 | [4] |
| Mono-thiourea Derivative 1 | 6 | 31 | 5 | 82 | [3] |
| Mono-thiourea Derivative 2 | 6 | 82 | 5 | 89 | [3] |
| Benzimidazole/Benzothiazole Deriv. | 2-8 | 3-113% increase with MW | 3-10 | - | [2] |
Table 2: Influence of Base and Solvent on N-Alkylation of Indazole (as a related heterocycle)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Ratio (N1:N2) | Reference |
| 1 | Cs2CO3 (2.0) | DMF | 20 | 18 | 49 | 1:1.1 | [6] |
| 2 | K2CO3 (2.0) | DMF | 20 | 18 | 41 | 1:1.1 | [6] |
| 3 | NaH (1.1) | DMF | 20 | 18 | 99 | 1:1.2 | [6] |
| 4 | NaH (1.1) | THF | 20 | 18 | 99 | 99:1 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione
This protocol describes the synthesis of a benzimidazole-2-thione derivative, which can then be used as a starting material for N-alkylation.
-
Reactants: N1-ethylbenzene-1,2-diamine and carbon disulfide.
-
Catalyst: Pyridine.
-
Procedure:
-
The reaction is carried out by reacting N1-ethylbenzene-1,2-diamine with carbon disulfide in the presence of pyridine.
-
After the reaction is complete, the reaction mixture is evaporated in a vacuum.
-
The resulting residue is crystallized from ethanol.
-
-
Yield: 82%.
-
Reference: [7]
Protocol 2: General Procedure for N-Alkylation of Imidazoles using KOH/Alumina
This protocol provides a general method for the N-alkylation of imidazoles, which can be adapted for imidazole-2-thiones.
-
Reactants: Imidazole derivative and an alkyl halide.
-
Catalyst/Base: Potassium hydroxide impregnated on alumina.
-
Procedure:
-
The imidazole derivative and the alkyl halide are reacted in the presence of potassium hydroxide impregnated on alumina.
-
The reaction is carried out under mild conditions.
-
-
Advantages: Good yields and the supported reagent can be recovered and reused.
-
Reference: [5]
Visualizations
Caption: General experimental workflow for the N-alkylation of imidazole-2-thiones.
Caption: Troubleshooting logic for common issues in N-alkylation of imidazole-2-thiones.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assays with Imidazole Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in cell viability assays involving imidazole derivatives. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results inconsistent when using imidazole derivatives?
Inconsistent results with imidazole derivatives in cell viability assays can stem from several factors. These compounds can directly interfere with assay chemistry, alter cellular metabolism in a way that affects the assay readout, or exhibit inherent cytotoxic effects that vary with experimental conditions.[1][2] It is also possible for different cell viability assays to yield conflicting results after treatment with the same compound.[3][4]
Q2: Can imidazole derivatives directly interact with assay reagents like MTT or resazurin (AlamarBlue)?
Yes, compounds with reducing potential can directly reduce tetrazolium salts (like MTT) to formazan or resazurin to the fluorescent resorufin, independent of cellular metabolic activity.[5][6][7] This can lead to a false positive signal, suggesting higher cell viability than is actually the case. Conversely, some compounds may inhibit the enzymatic reduction of these dyes, leading to an underestimation of cell viability.[2]
Q3: How do imidazole derivatives affect cellular metabolism in a way that impacts viability assays?
Many cell viability assays, such as those using MTT, XTT, and resazurin, measure the metabolic activity of a cell as a proxy for viability.[6][8] Imidazole derivatives have been shown to affect mitochondrial function and the cellular redox state, including the levels of NADH and NADPH, which are crucial for the reduction of the assay dyes.[9] This can lead to an over- or underestimation of cell viability that is not directly correlated with the number of living cells.[1]
Q4: Can the pH-buffering capacity of imidazole affect my cell viability assay?
Imidazole has a pKa around 7.0 and can act as a pH buffer in cell culture media.[10] Significant changes in the pH of the culture medium can impact cell health and proliferation, thereby indirectly affecting the outcome of a cell viability assay.[11]
Q5: Are there alternative assays I can use to confirm my results?
Yes, it is highly recommended to use a secondary, mechanistically different assay to confirm results obtained with a single method. Good alternatives include:
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ATP-based assays: These measure the level of ATP in a cell, which is a good indicator of viability.
-
Live/dead cell staining with microscopy or flow cytometry: This provides a direct count of viable and non-viable cells.
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Clonogenic assays: These assess the long-term proliferative capacity of cells after treatment.
-
Crystal violet staining: This method stains the DNA of adherent cells and can be used to quantify cell number.
Troubleshooting Guide
This section provides a step-by-step approach to identifying and resolving common issues encountered when using imidazole derivatives in cell viability assays.
Issue 1: High Background Signal or Apparent Increase in Viability with Treatment
| Possible Cause | Troubleshooting Step |
| Direct chemical reduction of assay reagent by the imidazole derivative. | Run a cell-free control where the imidazole derivative is added to the assay medium containing the viability reagent (MTT, resazurin, etc.). If a color/fluorescence change occurs, this indicates direct chemical interference.[1][5] |
| Increased metabolic activity induced by the compound. | At lower, non-toxic concentrations, some compounds can induce a stress response that increases cellular metabolism, leading to a higher assay signal.[1] Correlate assay results with direct cell counting (e.g., trypan blue exclusion) to see if the signal increase corresponds to an increase in cell number. |
| Precipitation of the imidazole derivative. | Some derivatives may be poorly soluble in culture medium and form a precipitate that can scatter light and interfere with absorbance readings. Visually inspect the wells under a microscope for any precipitate. If present, consider using a different solvent or a lower, more soluble concentration of the compound. |
Issue 2: Low Signal or Lower-Than-Expected Viability
| Possible Cause | Troubleshooting Step |
| Inhibition of cellular reductases by the imidazole derivative. | The compound may be inhibiting the mitochondrial or cytosolic reductases responsible for reducing the assay reagent. Confirm cytotoxicity with an alternative assay that does not rely on reductase activity, such as an ATP-based assay or live/dead staining. |
| Cytotoxicity of the imidazole derivative. | The observed decrease in signal may be a true reflection of the compound's cytotoxic or anti-proliferative effects. Perform dose-response and time-course experiments to characterize the compound's potency. |
| Changes in culture medium pH. | If using high concentrations of an imidazole derivative with buffering capacity, the pH of the medium could be altered, affecting cell health. Measure the pH of the culture medium after adding the compound. |
Issue 3: High Well-to-Well Variability
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge effects. | The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data. |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking of the plate before reading the absorbance. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazole derivatives against various cancer cell lines, as determined by MTT or similar viability assays. This data is intended for comparative purposes.
| Imidazole Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HCT-116, HepG2 | < 5 | [10] |
| Benzimidazole sulfonamide derivative 22 | A549, HeLa, HepG2, MCF-7 | 0.15-0.33 | [12] |
| Benzimidazole-cinnamide derivative 21 | A549 | 0.29 | [12] |
| Imidazothiazole-benzimidazole derivative 20 | A549 | 1.09 | [12] |
| Purine derivative 41 | HCC827, H1975, A549, A431 | 0.0016-1.67 | [12] |
| Xanthine derivative 43 | MCF-7 | 0.8 | [12] |
| 2-phenyl benzimidazole derivative 35 | MCF-7 | 3.37 | [13] |
| 2-phenyl benzimidazole derivative 36 | MCF-7 | 6.30 | [13] |
| Benzothiazole based imidazole derivative 13g | C6 | 15.67 µg/mL | [14] |
| Benzimidazole derivative 39 | MCF7 | 4.2 | [15] |
| Benzimidazole derivative 40 | MCF7 | 8.29 | [15] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the imidazole derivative. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
AlamarBlue (Resazurin) Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the imidazole derivative. Include vehicle-only controls. Incubate for the desired time period.
-
AlamarBlue Addition: Prepare a 10X AlamarBlue solution in sterile PBS or culture medium. Add 10 µL of the 10X solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Visualizations
Experimental and Troubleshooting Workflow
Caption: A logical workflow for conducting cell viability assays and troubleshooting inconsistent results.
Signaling Pathways Potentially Affected by Imidazole Derivatives
Caption: Key signaling pathways that can be affected by imidazole derivatives, leading to changes in cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazolium reduction assays under-report cell death provoked by clinically relevant concentrations of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce by-product formation in imidazole cyclization reactions
Welcome to the technical support center for imidazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies to minimize by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in imidazole cyclization reactions?
A1: The most frequently encountered by-products include oxazoles and 2-aroyl-4(5)-arylimidazoles. Oxazole formation is particularly common in reactions like the Van Leusen synthesis if the imine is not pre-formed before the addition of tosylmethyl isocyanide (TosMIC)[1].
Q2: My reaction is resulting in a low yield of the desired imidazole product. What are the potential causes and solutions?
A2: Low yields in imidazole synthesis can stem from several factors:
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Suboptimal Reactant Ratios: The concentration of ammonium acetate, often used as the ammonia source, is critical. Increasing the molar ratio of ammonium acetate can significantly accelerate the reaction and improve yields[2].
-
Inefficient Catalysis: The choice of catalyst plays a crucial role. A wide range of catalysts, from Lewis acids (e.g., CuCl₂, FeCl₃) to heterogeneous catalysts and ionic liquids, have been shown to improve yields[3]. Experimenting with different catalysts can lead to significant improvements.
-
Inappropriate Solvent: The solvent can influence reaction rates and equilibrium. Polar protic solvents can stabilize charged intermediates, potentially increasing yields, while aprotic solvents may offer better selectivity[4].
-
Reaction Temperature and Time: Both conventional heating and microwave irradiation are used. Microwave-assisted synthesis often leads to shorter reaction times and higher yields compared to conventional methods[5][6][7][8][9]. Optimization of temperature and reaction time is crucial.
Q3: How can I minimize the formation of oxazole by-products in the Van Leusen imidazole synthesis?
A3: The key to preventing oxazole formation in the Van Leusen synthesis is to ensure the complete formation of the aldimine before introducing the TosMIC reagent. The reaction of aldehydes with TosMIC in the absence of a pre-formed imine directly leads to oxazoles[1].
Q4: What is the role of ammonium acetate in the Debus-Radziszewski synthesis, and how does its concentration affect the reaction?
A4: Ammonium acetate serves as both a reagent (a source of ammonia) and a catalyst. During the reaction, it is believed to partially convert to ammonia and acetic acid, with the latter catalyzing the reaction. Increasing the molar ratio of ammonium acetate to the dicarbonyl compound can significantly increase the reaction rate and the yield of the trisubstituted imidazole[2].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of oxazole by-product | In Van Leusen synthesis, premature reaction of aldehyde with TosMIC. | 1. Pre-form the aldimine by reacting the aldehyde and amine before adding TosMIC[1].2. Ensure anhydrous conditions, as water can hydrolyze the imine. |
| Formation of 2-aroyl-4(5)-arylimidazoles | Side reaction dependent on specific reaction conditions. | 1. Modify the reaction conditions such as temperature, solvent, and catalyst. The formation of this by-product is highly dependent on these parameters. |
| Low reaction conversion/yield | 1. Insufficient catalysis.2. Suboptimal reactant concentration.3. Inappropriate solvent.4. Insufficient heating or reaction time. | 1. Screen different catalysts (e.g., Lewis acids like CuI, heterogeneous catalysts like MIL-101)[10].2. Increase the molar ratio of ammonium acetate (e.g., to 1:4 or higher relative to the dicarbonyl)[2].3. Test a range of solvents, including polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol/water mixtures)[4].4. Consider using microwave irradiation to enhance reaction rates and yields[5][6][8][9]. |
| Difficulty in product purification | Co-elution of the desired imidazole with by-products or starting materials. | 1. For removal of excess imidazole, consider an acid-base extraction or precipitation as a metal salt[11].2. If oxazole is a major impurity, chromatographic separation may be necessary. Developing a specific column chromatography method is advised. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from various studies on the synthesis of trisubstituted imidazoles, highlighting the impact of different catalysts and solvents on product yield.
Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuI (15) | n-Butanol | Reflux | 25 min | 95 | [10] |
| Cupric Chloride (10) | Solvent-free (MW) | - | 12 min | 92 | |
| Silicotungstic Acid (7.5) | Ethanol | Reflux | - | 94 | [6] |
| DABCO | t-Butanol | 60-65 | 12 h | 92 | [6] |
| FeCl₃/SiO₂ | Solvent-free | 80 | 30 min | 93 | [3] |
| Nano-LaMnO₃ (0.8) | Solvent-free | 80 | - | High | [12] |
| Glyoxylic Acid (5) | Solvent-free (MW) | - | 1.5 min | 98 | [9] |
Table 2: Influence of Solvent on the Yield of 2,4,5-Triphenylimidazole
| Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Ethanol/Water (1:1) | Taurine | Reflux | - | 90 | [4] |
| n-Butanol | CuI | Reflux | 25 min | 95 | [10] |
| Methanol | CuI | 65 | 90 min | 74 | [13] |
| Water | CuI | Reflux | 90 min | 10 | [10] |
| Toluene | CuI | 110 | - | 67 | [10] |
| Ethanol | Ammonium Acetate | Reflux | 40 min | ~60 (with 1:4 benzil:NH₄OAc) | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles using Cupric Chloride
-
In a 50 mL beaker, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).
-
Thoroughly mix the reaction mixture with a glass rod.
-
Place the beaker in a microwave oven and irradiate at 300W for a total of 15 minutes, with intermittent cooling.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (9:1) eluent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Copper-Catalyzed Synthesis of Trisubstituted Imidazoles in n-Butanol [10]
-
In a round-bottom flask, add the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), CuI (15 mol%), and n-butanol (7 mL).
-
Reflux the reaction mixture.
-
Monitor the progress of the reaction using TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Filter the precipitated solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Mechanism for Debus-Radziszewski Imidazole Synthesis
Caption: Debus-Radziszewski reaction pathway.
Diagram 2: Troubleshooting Low Yield in Imidazole Synthesis
Caption: Decision tree for troubleshooting low yields.
Diagram 3: By-product Formation in Van Leusen Synthesis
Caption: Van Leusen synthesis: desired vs. by-product pathway.
References
- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 2. echemcom.com [echemcom.com]
- 3. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. oiccpress.com [oiccpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Resolving Enantiomers of (±)-3-[1-(4-fluorophenyl)ethyl]imidazoles
Welcome to the technical support center for the enantiomeric resolution of (±)-3-[1-(4-fluorophenyl)ethyl]imidazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of (±)-3-[1-(4-fluorophenyl)ethyl]imidazoles?
A1: The primary methods for resolving racemic mixtures of chiral imidazole derivatives include diastereomeric crystallization, enzymatic resolution, and chiral chromatography (e.g., High-Performance Liquid Chromatography - HPLC, Supercritical Fluid Chromatography - SFC, and Capillary Electrophoresis - CE).[1][2][3][4] The choice of method depends on factors such as the scale of the separation, the required enantiomeric purity, and the available resources.
Q2: I am having trouble forming diastereomeric salts for crystallization. What can I do?
A2: Difficulty in forming diastereomeric salts can be due to several factors. Here are some troubleshooting steps:
-
Chiral Resolving Agent: The selection of the chiral resolving agent is crucial. For a basic compound like an imidazole, acidic resolving agents such as tartaric acid derivatives, mandelic acid, or camphorsulfonic acid are commonly used. It may be necessary to screen a variety of resolving agents to find one that forms well-defined crystalline salts.
-
Solvent System: The solvent plays a critical role in crystallization. A single solvent or a mixture of solvents can be used to control the solubility of the diastereomeric salts. Experiment with different solvents of varying polarities. Sometimes, a small amount of a co-solvent can significantly influence crystal formation.
-
Concentration and Temperature: The concentration of the substrate and the resolving agent, as well as the crystallization temperature, are key parameters. Supersaturation is necessary for crystallization to occur, which can be achieved by cooling the solution, evaporating the solvent slowly, or adding an anti-solvent.
Q3: My enzymatic resolution is not proceeding, or the enantioselectivity is low. What are the possible causes?
A3: Low or no activity in enzymatic resolutions can stem from several issues:
-
Enzyme Selection: The choice of enzyme, typically a lipase or esterase, is critical. Different enzymes exhibit different enantioselectivities for a given substrate.[2][5][6] It is advisable to screen a panel of enzymes to find the most effective one.
-
Reaction Conditions: Factors such as pH, temperature, and solvent can significantly impact enzyme activity and selectivity.[2] Ensure the reaction conditions are optimal for the chosen enzyme. For lipases, organic solvents are often used.[5][6]
-
Substrate Derivatization: The imidazole nitrogen may interfere with the enzyme's active site. It might be necessary to protect the imidazole ring or modify the ethyl group to an ester to facilitate the enzymatic reaction.
Q4: I am struggling to achieve baseline separation of enantiomers using chiral HPLC. What parameters can I optimize?
A4: Achieving good separation in chiral HPLC often requires careful optimization of several parameters:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most important factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used for separating a broad range of chiral compounds, including imidazole derivatives.[3][7][8][9]
-
Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid, diethylamine), can significantly affect the separation.[7][9]
-
Temperature: Column temperature can influence the resolution. Lower temperatures often lead to better separation.[9]
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
Troubleshooting Guides
Diastereomeric Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No crystal formation | - Inappropriate solvent- Concentration is too low- Unsuitable chiral resolving agent | - Screen a variety of solvents and solvent mixtures.- Concentrate the solution or allow for slow evaporation.- Test different chiral resolving agents. |
| Oily precipitate forms instead of crystals | - Supersaturation is too high- Presence of impurities | - Decrease the concentration.- Cool the solution more slowly.- Purify the starting racemic mixture. |
| Low diastereomeric excess (d.e.) of the crystallized salt | - Poor discrimination between diastereomers by the chosen resolving agent/solvent system | - Screen other resolving agents and solvent systems.- Perform multiple recrystallizations. |
Enzymatic Resolution
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion | - Inactive enzyme- Non-optimal reaction conditions (pH, temperature) | - Use a fresh batch of enzyme.- Screen different enzymes.- Optimize pH and temperature for the specific enzyme.[2] |
| Low enantiomeric excess (e.e.) | - Low enantioselectivity of the enzyme- Reaction has proceeded past 50% conversion (for kinetic resolution) | - Screen for a more selective enzyme.- Carefully monitor the reaction progress and stop at ~50% conversion.[2] |
Chiral HPLC
| Issue | Possible Cause | Troubleshooting Steps |
| No separation | - Unsuitable chiral stationary phase (CSP)- Inappropriate mobile phase | - Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[3][7][8]- Vary the organic modifier and its percentage in the mobile phase.- Add acidic or basic modifiers to the mobile phase. |
| Poor resolution/peak tailing | - Non-optimal mobile phase composition- Secondary interactions with the stationary phase | - Adjust the mobile phase composition and additives.- Optimize the column temperature and flow rate.[9] |
Experimental Protocols
Example Protocol: Diastereomeric Crystallization
This is a generalized protocol and may require optimization.
-
Salt Formation: Dissolve equimolar amounts of (±)-3-[1-(4-fluorophenyl)ethyl]imidazole and a chiral resolving agent (e.g., (+)-tartaric acid) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.
-
Analysis: Determine the diastereomeric excess of the crystalline salt using NMR or HPLC. The enantiomeric excess of the free base can be determined after liberating it from the chiral auxiliary.
-
Recovery of Enantiomer: Decompose the salt with a base (e.g., NaOH solution) and extract the free base of the imidazole into an organic solvent. The other enantiomer can be recovered from the mother liquor.
Example Protocol: Enzymatic Resolution (based on ester hydrolysis)
This protocol assumes the substrate has been modified to an ester.
-
Reaction Setup: Dissolve the racemic ester of 3-[1-(4-fluorophenyl)ethyl]imidazole in a suitable buffer or organic solvent.[2]
-
Enzyme Addition: Add the selected lipase (e.g., from Candida antarctica) to the solution.[5][6]
-
Incubation: Stir the mixture at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the produced alcohol. Stop the reaction at approximately 50% conversion.
-
Workup: Separate the enzyme (e.g., by filtration). Extract the product and the remaining substrate from the reaction mixture.
-
Separation: Separate the unreacted ester from the alcohol product using chromatography.
Visualizations
Caption: Workflow for diastereomeric crystallization.
Caption: Workflow for enzymatic resolution.
References
- 1. Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of chiral purity for a substituted imidazole p38 MAP kinase inhibitor and its intermediates using a single chiral capillary electrophoresis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Method for Purity Analysis of Einecs 284-627-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purity analysis of Einecs 284-627-7 , chemically identified as ethyl (±)-3-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-2-thioxo-1H-imidazo[4,5-b]pyridin-1-ylacetate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a tail or front extending from the main peak.
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample and inject a smaller volume to see if peak shape improves. Consider using a column with a higher loading capacity.[1][2] |
| Secondary Interactions | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column.[1] |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, the column packing may be deformed, requiring column replacement.[1][2] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can improve peak shape.[3] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Problem 2: Ghost Peaks in the Chromatogram
Symptoms:
-
Appearance of unexpected peaks in the chromatogram, even in blank injections.[4]
-
Interference with the analyte peak of interest.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[5][6] Filter all solvents before use. |
| System Contamination | Flush the entire HPLC system, including the injector and tubing, with a strong solvent.[5][7] |
| Injector Carryover | Implement a needle wash step with a strong solvent in the injection sequence.[8] |
| Sample Degradation | If the sample is unstable, use a cooled autosampler to prevent degradation.[8] |
| Air in the System | Degas the mobile phase thoroughly. Check for leaks in the system that could introduce air.[7] |
Problem 3: Baseline Noise and Drift
Symptoms:
-
Fluctuations or a steady rise or fall in the baseline, affecting peak detection and integration.[9][10]
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated or Old Mobile Phase | Prepare fresh mobile phase using high-purity solvents.[11] |
| Air Bubbles in the System | Degas the mobile phase. Purge the pump and detector to remove any trapped air bubbles.[11][12] |
| Detector Lamp Issues | Check the detector lamp's energy. A failing lamp can cause baseline noise and may need replacement.[12][13] |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. Ensure the lab environment has a consistent temperature.[11][13] |
| Pump Malfunction | Check for leaks, worn seals, or issues with check valves in the pump.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an HPLC method for this compound purity analysis?
A1: For a compound like this compound, a reverse-phase HPLC method is a good starting point. Here is a suggested initial method:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Q2: How can I improve the resolution between the main peak and impurities?
A2: To improve resolution, you can try the following:
-
Optimize the mobile phase composition: Adjust the gradient slope or the type of organic modifier (e.g., methanol instead of acetonitrile).
-
Change the column: Use a column with a different stationary phase (e.g., C8 or Phenyl) or a longer column with a smaller particle size.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution.
-
Modify the temperature: Changing the column temperature can affect the selectivity of the separation.
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Retention time shifts can be caused by several factors:
-
Inconsistent mobile phase preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[9]
-
Column equilibration: The column may not be fully equilibrated between injections. Increase the equilibration time.
-
Pump issues: Fluctuations in the flow rate due to pump problems can cause retention time shifts.[9]
-
Temperature changes: Inconsistent column temperature will affect retention times. Use a column oven for stable temperature control.[12]
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 30 |
| 30.0 | 30 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A workflow diagram for HPLC method development and optimization.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. wyatt.com [wyatt.com]
- 5. uhplcs.com [uhplcs.com]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hplc.eu [hplc.eu]
- 9. labcompare.com [labcompare.com]
- 10. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. agilent.com [agilent.com]
- 14. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Technical Support Center: Refining Experimental Protocols for Testing Antifungal Activity of Imidazole-2-thiones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazole-2-thiones. The information is designed to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antifungal action for imidazole-2-thiones?
A1: Imidazole-2-thiones, like other imidazole-based antifungal agents, primarily act by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[1][2] By disrupting this pathway, imidazole-2-thiones prevent the formation of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth.[1][2]
Q2: What are the standard recommended starting points for determining the antifungal activity of a novel imidazole-2-thione derivative?
A2: The recommended starting point is to determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3] This will provide a quantitative measure of the compound's potency against various fungal strains. Following MIC determination, a disk diffusion assay can be used for a more qualitative and rapid screening of antifungal activity. Time-kill assays can then be employed to understand the fungistatic versus fungicidal nature of the compound.
Q3: My imidazole-2-thione is poorly soluble in aqueous media. What is the recommended solvent and what precautions should I take?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for antifungal compounds with low water solubility. However, it is crucial to be aware that DMSO itself can affect fungal growth and may influence the measured MIC values. It is recommended to use the lowest possible concentration of DMSO, typically not exceeding 1-2% in the final assay medium. Always include a solvent control (medium with the same concentration of DMSO used to dissolve the compound) to assess any potential inhibitory effects of the solvent itself.
Troubleshooting Guide
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.
-
Question: I am observing significant variations in the MIC values for my imidazole-2-thione compound against the same fungal strain across different experimental runs. What could be the cause?
-
Answer:
-
Inoculum Preparation: Inconsistent inoculum density is a major source of variability. Ensure that the fungal suspension is standardized to the correct McFarland standard (typically 0.5) before each experiment. Use a spectrophotometer for accurate measurement.
-
Compound Precipitation: Your imidazole-2-thione derivative may be precipitating out of solution at higher concentrations in the aqueous RPMI-1640 medium. Visually inspect the wells of your microtiter plate for any signs of precipitation. If precipitation is observed, consider using a co-solvent or a different formulation approach.
-
Incubation Conditions: Variations in incubation temperature and duration can affect fungal growth rates and, consequently, MIC readings. Ensure your incubator is properly calibrated and that all plates are incubated for the same period.
-
Endpoint Reading: Subjectivity in visual endpoint determination can lead to variability. For fungistatic compounds like imidazoles, the endpoint is typically defined as the lowest concentration that produces a significant (e.g., 50% or 90%) reduction in growth compared to the control. Using a spectrophotometric plate reader can provide more objective endpoint readings.
-
Problem 2: No zone of inhibition is observed in the disk diffusion assay, despite activity in the broth microdilution assay.
-
Question: My imidazole-2-thione showed a low MIC in the broth microdilution assay, but I am not seeing any zone of inhibition in my disk diffusion assay. Why is this happening?
-
Answer:
-
Diffusion Issues: The compound may have poor diffusion characteristics in the agar. The molecular weight and hydrophobicity of the imidazole-2-thione derivative can affect its ability to diffuse from the paper disk into the agar medium.
-
Inactivation on Disk: The compound might be unstable and degrade upon application to the paper disk and subsequent drying.
-
Concentration on Disk: The concentration of the compound impregnated on the disk may be insufficient to produce a visible zone of inhibition. You may need to experiment with higher concentrations on the disks.
-
Problem 3: "Paradoxical growth" or "trailing effect" is observed at high concentrations.
-
Question: At very high concentrations of my imidazole-2-thione, I am observing more fungal growth than at intermediate concentrations. What is this phenomenon?
-
Answer: This is known as the "paradoxical effect" or "trailing effect" and has been observed with some antifungal agents. While the exact mechanisms are not fully understood, it is thought to be related to the induction of fungal stress responses at high drug concentrations, which may lead to altered cell wall composition or other resistance mechanisms. It is important to document this effect and to determine the MIC at the lowest concentration that shows significant growth inhibition.
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of novel imidazole-2-thione derivatives against common fungal pathogens.
| Compound ID | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus fumigatus (ATCC 204305) MIC (µg/mL) |
| I2T-001 | 8 | 16 |
| I2T-002 | 4 | 8 |
| I2T-003 | 16 | >32 |
| I2T-004 | 2 | 4 |
| Fluconazole | 1 | 64 |
| Amphotericin B | 0.5 | 1 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
-
Preparation of Fungal Inoculum:
-
From a fresh culture on Sabouraud Dextrose Agar, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds).
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds).
-
-
Preparation of Imidazole-2-thione Dilutions:
-
Prepare a stock solution of the imidazole-2-thione in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a final volume of 100 µL per well. The final DMSO concentration should not exceed 2%.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Disk Diffusion Assay
-
Preparation of Agar Plates and Inoculum:
-
Use Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Prepare a standardized fungal inoculum as described for the broth microdilution assay.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.
-
-
Application of Disks:
-
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the imidazole-2-thione solution.
-
Place the disks firmly on the surface of the inoculated agar plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the area of no fungal growth) around each disk in millimeters.
-
Time-Kill Assay
-
Assay Setup:
-
In sterile tubes, prepare a standardized fungal inoculum in RPMI-1640 medium at a starting concentration of approximately 1 x 10^5 CFU/mL.
-
Add the imidazole-2-thione at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control without the compound.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each compound concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Imidazole-2-thiones.
Caption: A generalized workflow for antifungal drug discovery and development.
References
- 1. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyether-tethered imidazole-2-thiones, imidazole-2-selenones and imidazolium salts as collectors for the flotation of lithium aluminate and spodumene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive overview of the experimental validation of topoisomerase II (Topo II) inhibitors, a critical class of anti-cancer agents. While this analysis was initially prompted by an inquiry into "Einecs 284-627-7," it is crucial to note that there is no scientific evidence in publicly available literature to support the classification of this compound as a topoisomerase II inhibitor . The European Chemicals Agency (ECHA) identifies this number as pertaining to "Benzene, mono-C10-13-alkyl derivs., distn. residues," a complex substance not associated with targeted enzyme inhibition.
Therefore, this guide will focus on the established methodologies used to validate bona fide Topo II inhibitors, using the well-characterized clinical drugs Etoposide and Doxorubicin as primary examples. These compounds represent two major classes of Topo II poisons and serve as excellent benchmarks for comparison.
We will detail the key experimental assays, present comparative data in a structured format, and provide the necessary protocols and visualizations to aid researchers in their drug discovery and development efforts.
Introduction to Topoisomerase II Inhibition
DNA topoisomerase II is a vital nuclear enzyme that resolves topological challenges in DNA, such as supercoils, knots, and tangles, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then religating the cleaved strands.
Topoisomerase II inhibitors are broadly classified into two main categories:
-
Topo II Poisons (or Interfacial Poisons): These agents, including etoposide and doxorubicin, stabilize the transient "cleavage complex," which consists of the enzyme covalently bound to the cleaved DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2]
-
Topo II Catalytic Inhibitors: These compounds inhibit the enzymatic activity of Topo II without stabilizing the cleavage complex. They can act by various mechanisms, such as preventing DNA binding or inhibiting the enzyme's ATPase activity.[3]
This guide will focus on the validation of Topo II poisons, as they represent the most clinically significant class of inhibitors to date.
Comparative Analysis of Etoposide and Doxorubicin
Etoposide and Doxorubicin are both widely used chemotherapeutic agents that function as Topo II poisons. However, they exhibit distinct mechanisms of action and biological effects.
-
Etoposide: A derivative of podophyllotoxin, etoposide is a non-intercalating agent that exclusively inhibits Topo II by stabilizing the cleavage complex.[2][4]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin has a dual mechanism. It acts as a Topo II poison, but it also intercalates into the DNA, which can independently inhibit DNA replication and transcription.[1][4]
The following tables summarize quantitative data from various studies to provide a comparative performance overview of these two inhibitors.
Data Presentation
Table 1: In Vitro Inhibition of Topoisomerase IIα Activity
| Compound | Assay Type | IC50 (µM) | Reference |
| Etoposide | DNA Decatenation | 47.5 ± 2.2 | [5] |
| Etoposide | DNA Relaxation | ~80-160 | [3] |
| Doxorubicin | DNA Relaxation | 2.67 | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cytotoxicity (IC50) in Various Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Etoposide | SK-N-SH (Neuroblastoma) | MTT | 48 | ~1.0 | [7] |
| Etoposide | SK-N-AS (Neuroblastoma) | MTT | 48 | ~80 | [7] |
| Etoposide | 1A9 (Ovarian) | Not specified | 72 | 0.15 | [8] |
| Etoposide | 5637 (Bladder) | Crystal Violet | 96 | 0.54 | [8] |
| Etoposide | A2780 (Ovarian) | MTS | 72 | 0.07 | [8] |
| Doxorubicin | A549 (Lung) | Not specified | 24 | 0.13 | [9] |
| Doxorubicin | A549 (Lung) | Not specified | 72 | 0.23 | [9] |
| Doxorubicin | NCI-H1299 (Lung) | Not specified | 72 | Significantly higher than other lung lines | [9] |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
Mandatory Visualizations
Signaling Pathway of Topoisomerase II Poisons
Caption: Mechanism of action for Topoisomerase II poisons.
Experimental Workflow for Validating a Topo II Inhibitor
Caption: Workflow for the validation of a potential Topoisomerase II inhibitor.
Experimental Protocols
Here we provide detailed methodologies for three key experiments used in the validation of Topoisomerase II inhibitors.
In Vitro Topoisomerase II DNA Decatenation/Relaxation Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Topo II. Topo II can relax supercoiled plasmid DNA or decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.[10][11] The conversion of these substrates to their relaxed or decatenated forms can be visualized by agarose gel electrophoresis.
Materials:
-
Purified human Topoisomerase IIα enzyme.
-
Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322).
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA).
-
10 mM ATP solution.
-
Test compound dissolved in an appropriate solvent (e.g., DMSO).
-
Dilution Buffer (for enzyme).
-
STEB (Stop Buffer): 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue.
-
Chloroform/isoamyl alcohol (24:1).
-
1% Agarose gel in TAE or TBE buffer.
-
Ethidium bromide or other DNA stain.
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 30 µL final volume:
-
3 µL 10x Topo II Assay Buffer
-
3 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng)
-
Variable volume of sterile water
-
1 µL of test compound at various concentrations (or DMSO for control)
-
-
Enzyme Addition: Add a pre-determined amount of Topo II enzyme (e.g., 1-5 units) to each tube, except for the no-enzyme control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol. Vortex briefly and centrifuge for 2 minutes.
-
Gel Electrophoresis: Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85V) until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light. Decatenated kDNA minicircles will migrate into the gel, while the catenated network remains in the well. An effective inhibitor will prevent this migration.
In Vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay is a crucial experiment to confirm that a compound acts as a Topo II poison by stabilizing the cleavage complex within intact cells.[10][12]
Materials:
-
Cultured cancer cells.
-
Test compound, positive control (e.g., etoposide), and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., 1% Sarkosyl in TE buffer).
-
Cesium chloride (CsCl) solutions of different densities.
-
Ultracentrifuge and tubes.
-
Slot-blot apparatus and nitrocellulose membrane.
-
Primary antibody against Topoisomerase IIα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Protocol (summarized):
-
Cell Treatment: Treat cultured cells with the test compound, etoposide, or vehicle for a defined period (e.g., 1 hour).
-
Lysis: Lyse the cells directly in the culture dish with a strong anionic detergent like Sarkosyl, which traps the covalent DNA-protein complexes.
-
DNA Shearing: Shear the viscous lysate by passing it through a needle to fragment the DNA.
-
CsCl Gradient Ultracentrifugation: Layer the lysate onto a pre-formed CsCl step gradient. Centrifuge at high speed overnight. This separates the dense DNA (and covalently bound protein) from the free proteins.
-
Fractionation and DNA Isolation: Collect fractions from the gradient and isolate the DNA from the fractions corresponding to the DNA peak.
-
Slot-Blotting: Denature the DNA and apply it to a nitrocellulose membrane using a slot-blot apparatus.
-
Immunodetection: Probe the membrane with a primary antibody specific for Topo IIα, followed by a secondary antibody. Detect the signal using chemiluminescence. A stronger signal in the drug-treated samples compared to the control indicates an accumulation of stabilized Topo II-DNA cleavage complexes.
MTT Cell Viability Assay
This colorimetric assay is a standard method to quantify the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cultured cancer cells.
-
96-well cell culture plates.
-
Test compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value of the compound.
Conclusion
The validation of a topoisomerase II inhibitor is a multi-step process that requires a combination of in vitro enzymatic assays and cell-based experiments. By following the structured workflow and detailed protocols outlined in this guide, and by comparing results to well-characterized inhibitors like etoposide and doxorubicin, researchers can confidently assess the mechanism and efficacy of novel compounds. It is imperative to rely on robust experimental data to classify a compound's activity, as exemplified by the lack of evidence for "this compound" as a topoisomerase II inhibitor. This guide serves as a foundational resource for professionals in the field of cancer drug discovery, promoting rigorous and objective evaluation of potential new therapies.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]
- 4. embopress.org [embopress.org]
- 5. Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. Technical Procedures | TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
comparative study of antimicrobial activity with existing antibiotics
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in vitro antimicrobial activity of lefamulin, a first-in-class pleuromutilin antibiotic, against established agents such as penicillin and ciprofloxacin. The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of lefamulin against key respiratory pathogens.
I. Comparative Antimicrobial Activity
The in vitro efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values for lefamulin, penicillin, and ciprofloxacin against common respiratory pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
| Bacterial Species | Antibiotic | MIC50 | MIC90 |
| Streptococcus pneumoniae | Lefamulin | 0.06 - 0.12 | 0.12 - 0.25 |
| Penicillin | ≤0.06 | 0.12 - 2.0 | |
| Ciprofloxacin | 1.0 | 2.0 | |
| Staphylococcus aureus (MSSA) | Lefamulin | 0.06 | 0.06 - 0.12 |
| Penicillin | ≤0.06 | 1.0 | |
| Ciprofloxacin | 0.5 | 1.0 | |
| Staphylococcus aureus (MRSA) | Lefamulin | ≤0.015 - 0.12 | 0.125 - 0.25 |
| Penicillin | - | - | |
| Ciprofloxacin | 1.0 | >32 | |
| Haemophilus influenzae | Lefamulin | 0.5 | 1.0 - 2.0 |
| Penicillin | 2.0 | 4.0 | |
| Ciprofloxacin | ≤0.015 | 0.03 |
Data compiled from multiple in vitro surveillance studies.[1][2][3][4][5][6][7][8][9][10][11] Note: Penicillin is not active against Methicillin-resistant Staphylococcus aureus (MRSA).
II. Experimental Protocols
The data presented in this guide was generated using the standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15][16] This method is a cornerstone of antimicrobial susceptibility testing and provides a quantitative measure of an antibiotic's in vitro activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Testing
-
Preparation of Antimicrobial Agent Dilutions:
-
A series of twofold dilutions of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
Positive control wells (containing broth and bacteria without the antibiotic) and negative control wells (containing broth only) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
III. Visualization of Methodologies and Mechanisms
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. utppublishing.com [utppublishing.com]
- 4. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Solved The susceptibility of bacteria to antibiotics can | Chegg.com [chegg.com]
- 7. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Evolving Landscape of 3-Substituted-2-Thioxoimidazoles: A Structure-Activity Relationship Guide
Researchers and drug development professionals are increasingly turning their attention to the versatile scaffold of 3-substituted-2-thioxoimidazoles, which has demonstrated a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on key therapeutic areas such as enzyme inhibition and antimicrobial effects. By presenting quantitative data, detailed experimental protocols, and visual representations of SAR trends, this document aims to facilitate the rational design of more potent and selective drug candidates.
The 2-thioxoimidazole core, particularly when substituted at the 3-position, offers a privileged structure in medicinal chemistry. Modifications at this position have been shown to significantly influence the compound's interaction with biological targets, leading to a range of pharmacological responses. This guide synthesizes findings from multiple studies to offer a clearer understanding of how different substituents impact efficacy.
Enzyme Inhibition: Targeting α-Glucosidase and α-Amylase
A notable area of investigation for 3-substituted-2-thioxoimidazoles is their potential as inhibitors of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.
A study on a series of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones revealed that the nature and position of substituents on the benzoyl ring play a crucial role in their inhibitory activity.[1] The presence of electron-withdrawing groups, in particular, was found to enhance the inhibitory potency.
| Compound ID | 3-Position Substituent | α-Glucosidase IC50 (mM) | α-Amylase IC50 (mM) |
| 3j | 3,5-Dinitrobenzoyl | 0.051 | 0.0082 |
| Control | Acarbose | - | - |
| Table 1: Inhibitory activity of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones against α-glucosidase and α-amylase.[1] |
The standout compound, 3j , featuring a 3,5-dinitrobenzoyl group, demonstrated excellent inhibitory activity against both enzymes, with an IC50 value of 0.051 mM for α-glucosidase and a remarkable 0.0082 mM for α-amylase.[1] Kinetic analysis of compound 3j identified it as a mixed-type inhibitor of α-glucosidase.[1]
Experimental Protocol: α-Glucosidase and α-Amylase Inhibition Assay
The inhibitory activity of the synthesized compounds against α-glucosidase and α-amylase was determined as follows:
α-Glucosidase Inhibition Assay: A solution of α-glucosidase (0.5 U/mL) in phosphate buffer (100 mM, pH 6.8) was prepared. The synthesized compounds were dissolved in DMSO. In a 96-well plate, 20 µL of the sample solution was mixed with 100 µL of the enzyme solution and incubated at 37°C for 15 minutes. After incubation, 20 µL of p-nitrophenyl-α-D-glucopyranoside (5 mM) was added and the mixture was further incubated for 30 minutes at 37°C. The reaction was terminated by adding 50 µL of 0.1 M Na2CO3. The absorbance was measured at 405 nm using a microplate reader. Acarbose was used as a standard inhibitor. The percentage of inhibition was calculated, and the IC50 values were determined.[1]
α-Amylase Inhibition Assay: A solution of α-amylase (2 U/mL) in phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl) was prepared. The synthesized compounds were dissolved in DMSO. In a 96-well plate, 25 µL of the sample solution was mixed with 50 µL of the enzyme solution and incubated at 37°C for 10 minutes. After incubation, 50 µL of a 1% starch solution in the buffer was added and the mixture was further incubated for 20 minutes at 37°C. The reaction was stopped by adding 100 µL of dinitrosalicylic acid color reagent. The plate was then incubated in a boiling water bath for 5 minutes and cooled to room temperature. The absorbance was measured at 540 nm. Acarbose was used as a standard inhibitor. The percentage of inhibition was calculated, and the IC50 values were determined.[1]
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 3-substituted-2-thioxoimidazoles have also been explored for their antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens.
One study detailed the synthesis of new thio-substituted imidazoles and evaluated their in vitro antioxidant and antimicrobial activities.[2] The compounds were screened against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and various fungal strains.[2] Many of the synthesized compounds showed potent and significant results when compared to standard drugs.[2]
Another investigation into novel 2-thioxo-4-imidazolidinone derivatives reported their antibacterial and antifungal activities.[3] For instance, compound 5b , N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide, showed antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 25 µg/mL.[3] Several other compounds in this series also demonstrated promising antifungal activity against Candida albicans and Aspergillus niger.[3]
| Compound ID | Target Organism | MIC (µg/mL) |
| 5b | S. aureus | 25 |
| 5b | P. aeruginosa | 25 |
| 5a, 5c, 5e | C. albicans | - |
| Most compounds | A. niger | - |
| Table 2: Antimicrobial activity of selected 2-thioxo-4-imidazolidinone derivatives.[3] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds was evaluated using the following method:
Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the compounds was determined by the broth microdilution method in 96-well microtiter plates. Bacterial and fungal strains were cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). Two-fold serial dilutions of the compounds (dissolved in DMSO) were prepared in the broth. The final concentration of the microbial inoculum was adjusted to approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) were used as positive controls.[3]
Other Biological Activities
Beyond enzyme inhibition and antimicrobial effects, 3-substituted-2-thioxoimidazoles have been investigated for a variety of other biological activities, including:
-
Anticancer Activity: Studies have explored the potential of these compounds as anticancer agents, with some derivatives showing moderate to high activity against cell lines such as liver carcinoma (HEPG2-1).[4][5]
-
CNS Depressant Activity: Certain 3-substituted-2-thioxoimidazolidin-4-one derivatives have been evaluated for their effects on the central nervous system.[6]
-
Anti-inflammatory and Analgesic Activity: Some related benzothieno[2,3-d]imidazoles, which can be synthesized from 2-thioxoimidazole precursors, have demonstrated analgesic and anti-inflammatory properties.[7]
Conclusion and Future Directions
The 3-substituted-2-thioxoimidazole scaffold is a versatile platform for the development of new therapeutic agents. Structure-activity relationship studies consistently highlight the critical role of the substituent at the 3-position in determining the biological activity and potency of these compounds. The presence of aromatic rings with specific electronic properties, such as electron-withdrawing groups, appears to be a key factor for enhancing enzyme inhibitory and antimicrobial effects.
Future research should focus on expanding the diversity of substituents at the 3-position and other positions of the imidazole ring to further probe the SAR. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies could accelerate the discovery of new lead compounds with improved efficacy and selectivity. As our understanding of the SAR of this promising class of molecules deepens, so too will their potential to address a range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapatinib's Potency Across Breast Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the differential sensitivity of cancer cell lines to targeted therapies is paramount. This guide provides a comparative analysis of the biological activity of Lapatinib, a dual tyrosine kinase inhibitor of both Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), across a panel of human breast cancer cell lines. The data presented herein offers insights into the variable efficacy of Lapatinib, aiding in the selection of appropriate models for preclinical research and drug discovery.
Lapatinib is a key therapeutic agent in the management of HER2-positive breast cancer. Its mechanism of action involves the inhibition of the tyrosine kinase domains of EGFR and HER2, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1] However, the response to Lapatinib can vary significantly among different breast cancer subtypes and even within the same subtype, highlighting the importance of cross-validating its activity in diverse cancer cell line models.
Comparative Efficacy of Lapatinib: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Lapatinib in a selection of commonly used breast cancer cell lines, representing both HER2-positive and triple-negative subtypes. These values were determined using the MTT cell viability assay after a 48-hour treatment period.
| Cell Line | Subtype | IC50 (µM) | Reference |
| SK-BR-3 | HER2-positive | 5.621 ± 0.540 | [2] |
| BT-474 | HER2-positive | 0.036 ± 0.0151 | [3] |
| MDA-MB-453 | HER2-positive | 3.078 ± 0.362 | [2] |
| MDA-MB-231 | Triple-Negative | 7.46 ± 0.102 | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay parameters.
Experimental Protocols
A detailed understanding of the methodology is crucial for the replication and interpretation of experimental results. The following is a standard protocol for determining the IC50 values of a compound using the MTT assay.
Cell Culture and Treatment
-
Cell Seeding: Breast cancer cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Lapatinib is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Cell Treatment: The culture medium from the wells is replaced with medium containing various concentrations of Lapatinib. A control group of cells is treated with medium containing the same concentration of DMSO as the highest drug concentration wells.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Incubation: After the desired treatment period (e.g., 48 hours), 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[5] The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: Following incubation, the medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5] The plate is then agitated on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[6]
Visualizing the Mechanism of Action
To better understand the biological context of Lapatinib's activity, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Workflow for determining the IC50 of Lapatinib in breast cancer cell lines.
Caption: Lapatinib inhibits EGFR and HER2, blocking downstream signaling pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. IC50 values of SKBR3 and MDA-MB-453 cells were treated by lapatinib for 48 h [journal.ecust.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. clyte.tech [clyte.tech]
Bridging the Gap: Validating In Vitro Efficacy in In Vivo Animal Models
A Comparative Guide for Researchers in Drug Development
The translation of promising in vitro results into successful in vivo outcomes is a critical hurdle in drug discovery. While in vitro assays offer a cost-effective and high-throughput platform for initial screening, they often fail to recapitulate the complex biological environment of a living organism.[1] This guide provides a comparative overview of common in vitro and in vivo methodologies, presents key experimental data, and illustrates a prototypic validation workflow to aid researchers in designing robust and translatable studies.
Data Presentation: A Comparative Look at In Vitro and In Vivo Efficacy
A crucial aspect of validating in vitro findings is the correlation of quantitative data obtained from both experimental systems. The half-maximal inhibitory concentration (IC50) from in vitro assays is a primary metric for a compound's potency, while tumor growth inhibition (TGI) is a key endpoint in in vivo animal studies.[2] The following table summarizes hypothetical comparative data for an investigational anti-cancer agent targeting the PI3K/Akt/mortal signaling pathway.
| Compound ID | In Vitro Assay | Cell Line | In Vitro IC50 (µM) | In Vivo Model | Dosing Regimen | In Vivo Tumor Growth Inhibition (%) |
| Compound-X | MTT Cell Viability | MCF-7 (Breast Cancer) | 0.5 | MCF-7 Xenograft (Mouse) | 10 mg/kg, daily | 65 |
| MTT Cell Viability | A549 (Lung Cancer) | 1.2 | A549 Xenograft (Mouse) | 10 mg/kg, daily | 40 | |
| Control Drug | MTT Cell Viability | MCF-7 (Breast Cancer) | 0.8 | MCF-7 Xenograft (Mouse) | 10 mg/kg, daily | 55 |
| MTT Cell Viability | A549 (Lung Cancer) | 1.5 | A549 Xenograft (Mouse) | 10 mg/kg, daily | 35 |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible protocols are the bedrock of reliable scientific research. Below are standardized protocols for a common in vitro cell viability assay and an in vivo tumor growth inhibition study.
In Vitro: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] The intensity of the purple color is directly proportional to the number of viable cells.
In Vivo: Xenograft Animal Model for Tumor Growth Inhibition
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of new therapeutic agents.[4][5]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 million human cancer cells (e.g., MCF-7) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).[6]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis). The percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the control group.
Mandatory Visualization: Workflows and Signaling Pathways
Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of the in vitro to in vivo validation process.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer, making it a prime target for drug development.[7] Validating the in vitro activity of an inhibitor against this pathway with in vivo models is a common practice.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Comparative Analysis of Thioxo-Quinazolinone Derivatives as Enzyme Inhibitors
Introduction
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils. It plays a crucial role in the innate immune system by producing hypochlorous acid (HOCl) to destroy pathogens. However, excessive MPO activity is implicated in various inflammatory diseases and tissue damage. Therefore, MPO inhibitors are of significant therapeutic interest.
Quantitative Comparison of MPO Inhibitors
| Inhibitor Class | Compound | IC50 (µM) | Reference |
| Thioxo-dihydroquinazolin-one | Compound 2b | 0.1 | [1][2] |
| Thioxo-dihydroquinazolin-one | Compound 1c (TG6-44) | 0.8 | [2][3] |
| Thioxo-dihydroquinazolin-one | Representative Compound | 0.1 | [1] |
| 4-Aminochalcone | 4,4'-difluorochalcone | 0.05 | [4] |
| 4-Aminochalcone | 4'-aminochalcone | ~0.25 | [4] |
| Benz hydrazide | AZD3241 | Not specified | [5] |
| Indole Carboxamide | PF-06282999 | 1.23 | [6] |
| Thioxanthine | Verdiperstat | 0.59 | [6] |
| Dual Inhibitor | SNT-8370 | 0.25 | [6] |
Experimental Protocol: MPO Inhibition Assay
A common method to determine MPO inhibition is the Amplex Red assay.[2]
-
Reagents: Recombinant human MPO, Amplex Red reagent, hydrogen peroxide (H₂O₂), and the test inhibitor.
-
Procedure:
-
Plate-bound MPO is incubated with the inhibitor.
-
To remove any non-covalently bound inhibitor, the plate is washed.
-
The activity of the remaining bound MPO is assayed by adding Amplex Red and H₂O₂.
-
The fluorescence generated by the oxidation of Amplex Red is measured.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce MPO activity by 50%, is calculated from the dose-response curve.
MPO Inhibition and Inflammatory Pathway
Caption: Inhibition of MPO by thioxo-quinazolinones blocks HOCl production.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development. Inhibitors of CDK2 can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Comparison of CDK2 Inhibitors
| Inhibitor Class | Compound | IC50 (nM) | Reference |
| Quinazolinone-based | Compound 5c | Not specified | [7] |
| Quinazolinone-based | Compound 8a | Not specified | [7] |
| Pyrazolopyrimidine | Dinaciclib (I) | 1 | [8] |
| Thiazole | Milciclib (PHA-848125) | 45 | [9][10] |
| Purine | Roscovitine (Seliciclib) | 700 | [8][10] |
| Aminopyrimidine | AT7519 | 44 | [11] |
| Pyrrolopyridinone | Fadraciclib (CYC065) | 5 | [9] |
| Indole | INX-315 | 4 | [12] |
Experimental Protocol: CDK2 Kinase Assay
The ADP-Glo™ Kinase Assay is a common method for measuring CDK2 activity.[13][14]
-
Reagents: Recombinant CDK2/Cyclin E1 enzyme, substrate (e.g., Histone H1), ATP, and the test inhibitor.
-
Procedure:
-
The inhibitor is added to wells of a microplate.
-
The CDK2 enzyme and a substrate/ATP mix are then added.
-
The reaction is incubated to allow for ATP to ADP conversion.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus the kinase activity. IC50 values are determined from dose-response curves.
CDK2 in the Cell Cycle
Caption: Thioxo-quinazolinones can inhibit CDK2, leading to cell cycle arrest.
Carbonic Anhydrase IX (CA IX) Inhibition
Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors. It contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. CA IX inhibitors are being investigated as anticancer agents.
Quantitative Comparison of CA IX Inhibitors
| Inhibitor Class | Compound | Ki (nM) | Reference |
| Ureido-sulfamate | FC11409B | Not specified | [15] |
| Ureido-sulfamate | FC9398A | Not specified | [15] |
| Ureido-sulfamate | S4 | Not specified | [15] |
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivative | Representative Compound | 243.6 - 2785.6 | [16] |
| Dual-motif inhibitor | XYIMSR-01 | IC50 = 67.0 | [17] |
| Sulfonamide | Acetazolamide (AAZ) | Standard | [18] |
| Anilinoquinazoline | Representative Compound | Not specified | [18][19] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The stopped-flow CO₂ hydrase assay is a standard method for measuring CA activity.[18]
-
Reagents: Recombinant human CA IX, CO₂-saturated water, and a pH indicator buffer.
-
Procedure:
-
The CA IX enzyme is incubated with the test inhibitor.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water.
-
The hydration of CO₂ to bicarbonate and a proton is catalyzed by the enzyme, causing a pH change.
-
The change in pH is monitored by the change in absorbance of the pH indicator.
-
-
Data Analysis: The initial rate of the reaction is measured, and the inhibition constant (Ki) is determined from the dose-response data.
References
- 1. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-derived myeloperoxidase inhibitor suppresses influenza A virus-induced reactive oxygen species, pro-inflammatory mediators and improves cell survival | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 6. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.jp [promega.jp]
- 14. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of Einecs 284-627-7 against different microbial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antimicrobial selectivity of Bronopol (2-bromo-2-nitropropane-1,3-diol), a widely used preservative and antimicrobial agent. The following sections present quantitative data on its efficacy against various microbial strains, comparisons with other common antimicrobials, and detailed experimental protocols for reproducibility.
Executive Summary
Bronopol exhibits broad-spectrum antimicrobial activity, with notable potency against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] Its efficacy is influenced by pH and the presence of organic matter. While effective against a range of bacteria and fungi, its activity against yeasts and fungi is comparatively lower than its antibacterial effects.[3][4][5] This guide will delve into the specifics of its microbial selectivity, offering a data-driven comparison with other agents.
Data Presentation: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The tables below summarize the MIC values of Bronopol against various microbial strains as reported in scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Bronopol against Bacterial Strains
| Microbial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 12.5 - 50 | [3][6] |
| Escherichia coli | 13 - 15 | [7] |
| Staphylococcus aureus | 10 - 12.5 | [3] |
| Shigella dysenteriae | 6.25 | [6] |
| Vibrio parahaemolyticus | 6.25 | [6] |
| Streptococcus haemolyticus | 25 - 50 | [6] |
| Corynebacterium diphtheriae | 25 - 50 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Bronopol against Fungal Strains
| Microbial Strain | MIC (µg/mL) | Reference |
| Candida albicans | 25 - 50 | [6] |
| Saprolegnia spp. | 100 - 200 | [5] |
Table 3: Comparative MIC Values of Bronopol and Other Antimicrobial Agents
| Microbial Strain | Bronopol (µg/mL) | Chlorhexidine (µg/mL) | Methyl Paraben (µg/mL) | Propyl Paraben (µg/mL) |
| Pseudomonas aeruginosa | 12.5 | 50 | >400 | >400 |
| Vibrio parahaemolyticus | 6.25 | 50 | - | - |
| Candida albicans | 25-50 | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The following are standardized methods for determining the antimicrobial selectivity of a compound like Bronopol.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Antimicrobial Agent: A stock solution of Bronopol is prepared in an appropriate solvent (e.g., sterile deionized water). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Application of Antimicrobial Agent: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of Bronopol and placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action of Bronopol
Caption: Proposed signaling pathway for Bronopol's antimicrobial action.
Discussion
The data presented indicate that Bronopol is a potent antibacterial agent, particularly effective against Gram-negative bacteria like P. aeruginosa, a common opportunistic pathogen.[1][2] Its mechanism of action is believed to involve the oxidation of essential thiol groups within bacterial cells, leading to enzyme inhibition and the generation of reactive oxygen species under aerobic conditions.[4][7][8] This dual action contributes to its bactericidal activity.
In comparison to other preservatives like parabens, Bronopol shows significantly greater efficacy against P. aeruginosa.[1] However, its antifungal activity is less pronounced than its antibacterial effects, with higher MIC values observed for Candida albicans and Saprolegnia species.[5][6] When selecting an antimicrobial agent, researchers and drug development professionals should consider the target microorganisms and the chemical environment of the application. For instance, the antimicrobial activity of Bronopol is known to decrease with increasing pH.[4][6]
Conclusion
Bronopol is a versatile antimicrobial with a well-documented efficacy profile. Its selectivity towards Gram-negative bacteria makes it a valuable preservative in various applications. However, for formulations requiring potent antifungal activity, combination with other agents or the selection of an alternative with a broader antifungal spectrum may be necessary. The provided experimental protocols offer a framework for conducting further comparative studies to assess the suitability of Bronopol for specific research and development needs.
References
- 1. scribd.com [scribd.com]
- 2. Bronopol - Wikipedia [en.wikipedia.org]
- 3. Some properties of bronopol, a new antimicrobial agent active against Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bronopol: Antifungal Activities and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. fa.chemotherapy.or.jp [fa.chemotherapy.or.jp]
- 7. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytotoxic Effects of Standard Chemotherapeutic Agents
This guide provides a comparative overview of the cytotoxic effects of widely used chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across various cancer cell lines. The data is supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows to aid researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Doxorubicin, Cisplatin, and Paclitaxel. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of a higher cytotoxic potency. It is important to note that IC50 values can vary between laboratories due to differing experimental conditions, such as cell passage number and specific assay protocols[1].
Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| A549 | Lung Carcinoma | > 20 | 24h | [1][2] |
| A549 | Lung Carcinoma | 0.13 | 24h | [3] |
| A549 | Lung Carcinoma | 0.23 | 72h | [3] |
| BFTC-905 | Bladder Cancer | 2.3 | 24h | [2] |
| HeLa | Cervical Carcinoma | 2.9 | 24h | [2] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24h | [2] |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24h | [1][2] |
| MCF-7 | Breast Cancer | 2.5 | 24h | [1][2] |
| MCF-7 | Breast Cancer | 1.25 | 48h | [1] |
| M21 | Skin Melanoma | 2.8 | 24h | [2] |
| TCCSUP | Bladder Cancer | 12.6 | 24h | [2] |
| UMUC-3 | Bladder Cancer | 5.1 | 24h | [2] |
| VMCUB-1 | Bladder Cancer | > 20 | 24h | [2] |
Table 2: IC50 Values of Cisplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| A549 | Lung Carcinoma | 10.91 | 24h | [4] |
| A549 | Lung Carcinoma | 7.49 | 48h | [4] |
| A549 | Lung Carcinoma | 9.79 | 72h | [4] |
| HeLa | Cervical Carcinoma | Varies | 48h / 72h | [5] |
| HepG2 | Hepatocellular Carcinoma | Varies | 48h / 72h | [5] |
| MCF-7 | Breast Cancer | Varies | 48h / 72h | [5] |
| Ovarian Carcinoma Cell Lines (7 types) | Ovarian Carcinoma | 3.3 - 15.0 (0.1-0.45 µg/ml) | Not Specified | [6] |
Note: A meta-analysis of cisplatin IC50 values revealed significant heterogeneity across studies, with values for cell lines like MCF-7, HepG2, and HeLa varying widely, making a standardized value difficult to report[5].
Table 3: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |
| BT-474 | Breast Cancer | 19 | Not Specified | [7] |
| Human Tumour Cell Lines (8 types) | Various | 2.5 - 7.5 | 24h | [8] |
| MCF-7 | Breast Cancer | 3500 | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | 2.4 - 300 | Not Specified | [7] |
| Ovarian Carcinoma Cell Lines (7 types) | Ovarian Carcinoma | 0.4 - 3.4 | Not Specified | [6] |
| SKBR3 | Breast Cancer | 4000 | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are protocols for two common assays used to determine the cytotoxic effects of chemotherapeutic agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry[9].
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chemotherapeutic agent for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Following treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] Loss of membrane integrity in dead cells leads to the leakage of this cytoplasmic enzyme[10].
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Controls: Include the following controls:
-
No-cell control: Medium only for background measurement.
-
Vehicle control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH release control: Cells treated with a lysis solution (e.g., Triton X-100) to determine 100% cytotoxicity[10].
-
-
Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes and pathways related to cytotoxicity benchmarking.
Caption: Workflow for in vitro cytotoxicity testing.
Many chemotherapeutic agents induce cell death through apoptosis, which can be initiated via two main signaling pathways: the intrinsic and extrinsic pathways.[11][12]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Glutaraldehyde (EINECS 284-627-7): A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Glutaraldehyde (EINECS 241-589-9), a substance widely used in laboratory settings for disinfection and as a fixative. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment. Glutaraldehyde is a hazardous substance, classified as toxic if swallowed or inhaled, and capable of causing severe skin burns, eye damage, and allergic reactions.[1][2][3] It is also highly toxic to aquatic life.[2]
Personal Protective Equipment (PPE)
Prior to handling Glutaraldehyde for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a mandatory safety measure to prevent exposure to this hazardous chemical.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (Latex gloves are not recommended as Glutaraldehyde can readily pass through them) | To prevent skin contact, which can cause severe burns and allergic reactions.[4] |
| Eye Protection | Chemical splash goggles or a full face shield | To protect eyes from splashes, which can cause serious damage.[4] |
| Protective Clothing | Lab coat with long sleeves or a chemical protective apron | To protect the body from accidental spills and splashes.[4] |
| Footwear | Closed-toed shoes made of impervious material (not cloth or leather) | To protect feet from spills.[4] |
| Respiratory Protection | Required for spills or when handling large volumes. An air-purifying respirator with organic vapor cartridges is recommended. | To prevent inhalation of vapors, which are toxic and can cause respiratory irritation and allergic reactions.[5][6] |
Disposal Procedures
The primary and recommended method for the disposal of Glutaraldehyde waste is through chemical neutralization, which renders it non-hazardous. Direct disposal of untreated Glutaraldehyde into the sanitary sewer is strongly discouraged and may be illegal in some jurisdictions.[3][7]
Step 1: Neutralization
Before any drain disposal, Glutaraldehyde must be neutralized. There are commercially available glycine-based neutralizers, and sodium bisulfite can also be used.[7]
| Neutralizing Agent | Recommended Ratio | Notes |
| Sodium Bisulfite | 2-3 parts by weight per part of active Glutaraldehyde | While effective, the reaction can create other toxic compounds.[7] Use with caution and ensure proper ventilation. |
| Glycine-based neutralizers | Follow manufacturer's instructions. (e.g., 57 grams of Glute-Out per gallon of solution) | This is often the approved and safer treatment method, rendering the solution pH-neutral.[3][7] |
Experimental Protocol for Neutralization (General Guidance):
-
Ensure all necessary PPE is worn.
-
Work in a well-ventilated area, preferably under a fume hood.
-
Carefully measure the volume of the Glutaraldehyde waste solution.
-
Calculate the required amount of the neutralizing agent based on the ratios provided in the table above.
-
Slowly add the neutralizing agent to the Glutaraldehyde solution while stirring gently.
-
Allow the reaction to proceed for the time specified by the neutralizer's manufacturer (typically at least 5 minutes for glycine-based products).[3]
-
If possible, test the pH of the neutralized solution to ensure it is within a safe range for disposal (typically between 5.5 and 9.5), as required by many local water treatment authorities.[3]
Step 2: Disposal of Neutralized Solution
Once neutralized, the solution may be eligible for drain disposal. However, it is imperative to:
-
Obtain prior authorization from the local Publicly Owned Treatment Works (POTW) .[3][7] Regulations vary, and some authorities may prohibit the drain disposal of any amount of treated or untreated Glutaraldehyde.
-
If approved, pour the neutralized solution down a drain connected to a sanitary sewer, followed by copious amounts of cold water.[6]
-
Never dispose of Glutaraldehyde solutions (neutralized or not) into a septic system. [6]
Alternative Disposal: Hazardous Waste
If drain disposal is not permitted, or for large quantities of Glutaraldehyde waste, it must be managed as hazardous waste.
-
Collect the waste Glutaraldehyde in a clearly labeled, sealed, and appropriate container.
-
Store the container in a designated, secure, and cool location.[6]
-
Contact a licensed professional hazardous waste disposal service for collection and proper disposal.[2]
Spill Management
In the event of a Glutaraldehyde spill, immediate action is required to contain and clean up the material safely.
-
Evacuate all non-essential personnel from the area.
-
Ventilate the area, if possible, without spreading the vapors to other parts of the building.
-
Wear appropriate PPE , including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, earth, or a commercial spill absorbent.[5]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[5]
-
Clean the spill area thoroughly with soap and water.[6]
-
Do not wash spills into the sewer system. [5]
Glutaraldehyde Disposal Workflow
Caption: A flowchart illustrating the decision-making process for the proper disposal of Glutaraldehyde waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
